SB-435495 ditartrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H52F4N6O14S |
|---|---|
Peso molecular |
1021.0 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C38H40F4N6O2S.2C4H6O6/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28;2*5-1(3(7)8)2(6)4(9)10/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
Clave InChI |
BCBWEOPNBBMTKX-WBPXWQEISA-N |
SMILES isomérico |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SB-435495 and the TGF-β Signaling Inhibitor SB-431542
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research indicates that the compound SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). It is highly probable that this has been confused with the similarly named compound, SB-431542 , which is a well-characterized and widely used inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide will first briefly cover the mechanism of action of SB-435495 and then provide a comprehensive, in-depth analysis of SB-431542, assuming the latter is the compound of primary interest for researchers in the field of signal transduction.
Part 1: SB-435495 - An Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
SB-435495 is a potent, orally active, and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) in low-density lipoproteins (LDL), generating pro-inflammatory products.[2] Inhibition of Lp-PLA2 is a therapeutic strategy being investigated for various vascular inflammatory conditions, including atherosclerosis.[3]
Core Mechanism of Action
The primary mechanism of action of SB-435495 is the direct inhibition of the enzymatic activity of Lp-PLA2.[1][4] By blocking this enzyme, SB-435495 prevents the generation of lysophosphatidylcholine (B164491) (LPC) and oxidized free fatty acids, which are known to contribute to endothelial dysfunction, inflammation, and the progression of atherosclerotic plaques.[2]
Quantitative Data
The following table summarizes the available quantitative data for SB-435495.
| Parameter | Value | Species/System | Reference |
| IC50 (Lp-PLA2) | 0.06 nM | Recombinant | |
| IC50 (Lp-PLA2) | 8.8 ± 1.3 nM | Brown Norway rat plasma | [4] |
| IC50 (CYP450 3A4) | 10 µM |
Part 2: SB-431542 - A Selective Inhibitor of the TGF-β Superfamily Type I Receptors
SB-431542 is a potent and selective small molecule inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[1][5][6][7][8][9][10][11][12] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4 (the activin type I receptor), and ALK7 (the nodal type I receptor).[1][4][5][6][7][8][10][11][12] It is widely used in cell biology research to investigate the roles of the TGF-β signaling pathway in processes such as cell proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][4][6]
Core Mechanism of Action
The TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[12] This phosphorylation event activates the kinase domain of the type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 for the TGF-β/Activin/Nodal branch.[12]
SB-431542 acts as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7.[5][11][12] By binding to the ATP-binding pocket of these receptors, SB-431542 prevents the transfer of phosphate (B84403) from ATP to the R-Smads (Smad2 and Smad3).[5][10][11] This inhibition blocks the phosphorylation and subsequent activation of Smad2 and Smad3, preventing their association with the common-mediator Smad (Co-Smad), Smad4, and the translocation of the resulting complex to the nucleus to regulate target gene expression.[4]
Signaling Pathway Diagram
References
- 1. rndsystems.com [rndsystems.com]
- 2. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. stemcell.com [stemcell.com]
- 7. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 8. SB-431542 - Wikipedia [en.wikipedia.org]
- 9. SB-431542 - MedChem Express [bioscience.co.uk]
- 10. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agscientific.com [agscientific.com]
An In-depth Technical Guide to the Lp-PLA2 Inhibition Pathway of SB-435495
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzymatic driver of inflammation within atherosclerotic plaques. By hydrolyzing oxidized low-density lipoprotein (oxLDL), Lp-PLA2 generates potent pro-inflammatory mediators, primarily lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These molecules contribute to multiple stages of atherogenesis, including endothelial dysfunction, monocyte recruitment, and foam cell formation. SB-435495 is a potent, selective, and orally active inhibitor of Lp-PLA2. This guide details the mechanism of action of SB-435495, its inhibitory effects on the Lp-PLA2 pathway, and the downstream consequences for vascular inflammation. While specific data on the ditartrate salt form of SB-435495 is not publicly available, this document provides a comprehensive overview of the parent compound and its successor, darapladib (B1669826), to inform research and development in this therapeutic area. The clinical development of Lp-PLA2 inhibitors has faced challenges, with large-scale trials of darapladib failing to meet primary endpoints for reducing major adverse cardiovascular events. Understanding the preclinical data and the nuances of the Lp-PLA2 pathway remains critical for the future development of therapeutics targeting vascular inflammation.
The Lp-PLA2 Signaling Pathway in Atherosclerosis
Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In human circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL).[2] Within the arterial intima, LDL particles are susceptible to oxidative modification, forming oxLDL. Lp-PLA2 specifically hydrolyzes the oxidized phospholipids (B1166683) present on the surface of these oxLDL particles.[3]
This enzymatic action releases two key pro-inflammatory products: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[2] These molecules instigate a cascade of inflammatory events that are central to the progression of atherosclerosis:
-
Endothelial Dysfunction: Lyso-PC can impair endothelial function, a critical early step in atherosclerosis.[4]
-
Monocyte Recruitment and Macrophage Activation: Lyso-PC acts as a chemoattractant for monocytes, drawing them into the arterial wall.[5] Once in the intima, monocytes differentiate into macrophages.
-
Foam Cell Formation: Macrophages take up oxLDL, becoming lipid-laden foam cells, a hallmark of atherosclerotic plaques.
-
Inflammatory Cytokine Production: Lyso-PC and oxNEFA stimulate the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from various vascular cells, further amplifying the inflammatory response.[5]
The inhibition of Lp-PLA2 by SB-435495 blocks the production of lyso-PC and oxNEFA, thereby attenuating these downstream inflammatory processes.
Figure 1. The Lp-PLA2 signaling pathway in atherosclerosis and the point of inhibition by SB-435495.
Quantitative Data for SB-435495 and Related Inhibitors
The following tables summarize the available quantitative data for SB-435495 and its clinically tested successor, darapladib. This data is essential for comparing the potency and efficacy of these compounds.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| SB-435495 | Recombinant Human Lp-PLA2 | 0.06 | Not Specified | |
| Darapladib (SB-480848) | Recombinant Human Lp-PLA2 | 0.25 | Enzymatic Assay (DNPG substrate) |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose | Route | Effect | Reference |
| SB-435495 | Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg | Oral (p.o.), single dose | Inhibition of plasma Lp-PLA2 | [1] |
| SB-435495 | Streptozotocin-diabetic Brown Norway Rats | 10 mg/kg/day for 28 days | Intraperitoneal (i.p.) | Suppression of blood-retinal barrier breakdown | [1] |
| Darapladib | Diabetic and Hypercholesterolemic Swine | Not Specified | Not Specified | Reduced development of advanced coronary atherosclerosis; reduced plaque area and necrotic core | |
| Darapladib | ApoE-deficient Mice | 50 mg/kg/day for 6 weeks | Oral (p.o.) | >60% inhibition of plasma Lp-PLA2 activity | |
| Darapladib | LDLR-deficient Mice | 50 mg/kg/day for 6 weeks | Oral (p.o.) | >60% inhibition of serum Lp-PLA2 activity; significant reduction in hs-CRP and IL-6 |
Table 3: Clinical Trial Outcomes for Darapladib
| Trial | Patient Population | Primary Endpoint | Result | Reference |
| STABILITY | Chronic coronary heart disease | Time to first occurrence of MACE (myocardial infarction, stroke, cardiovascular death) | Did not meet primary endpoint (relative risk reduction of 6%; p=0.199) | |
| SOLID-TIMI 52 | Acute coronary syndrome | Time to first occurrence of major coronary events (coronary heart disease death, myocardial infarction, urgent coronary revascularization) | Did not meet primary endpoint | [1] |
Detailed Experimental Protocols
In Vitro Lp-PLA2 Enzymatic Activity Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory activity of a compound against Lp-PLA2 using a chromogenic substrate.
Materials:
-
Recombinant human Lp-PLA2
-
Test compound (e.g., SB-435495) dissolved in DMSO
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)
-
Assay Buffer: HEPES, CHAPS hydrate, EDTA disodium (B8443419) salt, Sodium chloride, pH 7.4
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Add the recombinant human Lp-PLA2 enzyme solution to all wells except the blank.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the MNP substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm over time. The rate of change in absorbance is proportional to the Lp-PLA2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2. General workflow for the in vitro Lp-PLA2 enzymatic assay.
Quantification of Lysophosphatidylcholine (Lyso-PC) by LC-MS/MS
This protocol outlines a general procedure for the quantification of lyso-PC species in plasma or cell culture supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma or cell culture supernatant samples
-
Internal standards (e.g., deuterated lyso-PC species)
-
Solvents for extraction (e.g., methanol (B129727), methyl tert-butyl ether)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases for chromatography
Procedure:
-
Sample Preparation:
-
Thaw plasma or supernatant samples on ice.
-
Add an internal standard mixture to each sample.
-
Perform a liquid-liquid extraction to separate the lipid fraction. A common method is the addition of methanol followed by methyl tert-butyl ether, vortexing, and centrifugation to separate the phases.
-
Collect the organic (lipid-containing) phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the different lipid species using a chromatographic gradient.
-
Detect and quantify the lyso-PC species using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for most lyso-PC species is m/z 184.
-
-
Data Analysis:
-
Integrate the peak areas for each lyso-PC species and the internal standards.
-
Calculate the concentration of each lyso-PC species in the original sample by comparing its peak area to that of the corresponding internal standard and using a calibration curve.
-
Figure 3. General workflow for the quantification of lysophosphatidylcholine by LC-MS/MS.
Conclusion and Future Directions
SB-435495 is a highly potent inhibitor of Lp-PLA2 that effectively reduces the production of pro-inflammatory lipids in preclinical models. The targeting of Lp-PLA2 represents a rational therapeutic strategy for mitigating the inflammatory component of atherosclerosis. However, the clinical development of Lp-PLA2 inhibitors has been challenging, as evidenced by the outcomes of the STABILITY and SOLID-TIMI 52 trials with darapladib. These results suggest that while Lp-PLA2 is a valuable biomarker of cardiovascular risk, its inhibition alone may not be sufficient to significantly reduce major adverse cardiovascular events in broad patient populations with established coronary heart disease.
Future research in this area may focus on:
-
Identifying specific patient subpopulations who may derive a greater benefit from Lp-PLA2 inhibition.
-
Investigating the potential of Lp-PLA2 inhibitors in combination with other therapies that target different aspects of atherosclerosis.
-
Exploring the role of Lp-PLA2 in other inflammatory conditions beyond atherosclerosis.
This technical guide provides a comprehensive overview of the SB-435495 Lp-PLA2 inhibition pathway, offering valuable data and protocols for researchers and drug development professionals. A thorough understanding of the preclinical evidence and the clinical landscape is essential for advancing the development of novel anti-inflammatory therapies for cardiovascular disease.
References
- 1. US6828339B2 - Amlodipine salt forms and processes for preparing them - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. GB2546513A - Process of preparing active pharmaceutical ingredient salts - Google Patents [patents.google.com]
- 5. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB-435495 Ditartrate: A Potent Lp-PLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SB-435495 ditartrate, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details its chemical structure, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support its use in research and drug development.
Chemical Structure and Properties
SB-435495 is a synthetic, small-molecule inhibitor belonging to the biphenyl (B1667301) and pyrimidinone classes of compounds.[1][2] The ditartrate salt is formed by the reaction of the basic SB-435495 molecule with two equivalents of tartaric acid. While the precise stereochemistry of the tartrate salt is not consistently specified in public literature, it is commonly formed with L-(+)-tartaric acid.
Chemical Structure of SB-435495 (Free Base):
-
SMILES: O=C(N(CCN(CC)CC)CC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)CN(C(SCC3=CC=C(F)C=C3)=N4)C=C(CC5=CN(C)N=C5)C4=O[3]
Chemical Structure of L-(+)-Tartaric Acid:
-
SMILES: C(C(C(=O)O)O)(C(=O)O)O[4]
The ditartrate salt is formed through an acid-base reaction where the acidic protons of the two carboxylic acid groups of two tartaric acid molecules protonate basic nitrogen atoms in the SB-435495 molecule, likely the diethylamino and/or the pyrimidinone nitrogens.
| Property | Value | Source |
| Molecular Formula (Free Base) | C38H40F4N6O2S | [3] |
| Molecular Weight (Free Base) | 720.82 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
Mechanism of Action
SB-435495 is a potent, selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[3][5] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis.[6][7] It is primarily associated with low-density lipoprotein (LDL) particles in the bloodstream.[6]
The primary mechanism of action of SB-435495 is the direct inhibition of the enzymatic activity of Lp-PLA2.[8] By blocking this activity, SB-435495 prevents the hydrolysis of oxidized phospholipids (B1166683) present on LDL particles into pro-inflammatory mediators, such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[7][9] These mediators are known to contribute to the development and progression of atherosclerotic plaques by promoting endothelial dysfunction, monocyte recruitment, and foam cell formation.[7][10]
Signaling Pathways
The inhibitory action of SB-435495 on Lp-PLA2 directly impacts the signaling pathways that contribute to vascular inflammation and atherosclerosis.
Quantitative Data
SB-435495 demonstrates high potency in inhibiting Lp-PLA2 activity. The following table summarizes key quantitative data for SB-435495.
| Parameter | Value | Assay Conditions | Source |
| IC50 (Lp-PLA2) | 0.06 nM | Recombinant human Lp-PLA2 | [3][5] |
| IC50 (CYP450 3A4) | 10 µM | - | [5] |
| In Vivo Efficacy | >60% inhibition of serum Lp-PLA2 activity | 50 mg/kg, oral, daily for 6 weeks in LDLR-deficient mice | [11] |
| In Vivo Efficacy | Effective suppression of blood-retinal barrier breakdown | 10 mg/kg, i.p., daily for 28 days in diabetic rats | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving SB-435495.
In Vitro Lp-PLA2 Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant human Lp-PLA2.[1][14]
Materials:
-
Recombinant Human Lp-PLA2
-
Fluorogenic Lp-PLA2 substrate (e.g., a quenched PED6 analog)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
SB-435495
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of SB-435495 in DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the diluted SB-435495 solutions or vehicle (DMSO) to the respective wells.
-
Add the recombinant Lp-PLA2 enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the rates to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in a Mouse Model of Atherosclerosis
This protocol outlines a general procedure to evaluate the in vivo efficacy of SB-435495 in a mouse model of atherosclerosis, such as LDLR-deficient mice.[11]
Animals:
-
LDLR-deficient (LDLR-/-) mice
Procedure:
-
Animal Model: Use LDLR-/- mice, which are prone to developing atherosclerosis.
-
Diet: Feed the mice a high-fat or Western-type diet to induce hypercholesterolemia and accelerate atherosclerosis development.
-
Treatment:
-
Divide the mice into a vehicle control group and a treatment group.
-
Administer SB-435495 (e.g., 50 mg/kg) or vehicle orally once daily for a specified period (e.g., 6 weeks).
-
-
Sample Collection: At the end of the treatment period, collect blood samples for lipid profiling and measurement of Lp-PLA2 activity. Euthanize the mice and perfuse the vasculature.
-
Atherosclerotic Plaque Analysis:
-
Dissect the aorta and perform en face analysis by staining with Oil Red O to quantify the total atherosclerotic lesion area.
-
Alternatively, perform histological analysis of aortic root sections to assess plaque size and composition.
-
-
Gene Expression Analysis: Isolate RNA from aortic tissue to analyze the expression of inflammatory markers (e.g., MCP-1, VCAM-1, ICAM-1) by quantitative RT-PCR.[11]
-
Data Analysis: Compare the plaque area, lipid levels, Lp-PLA2 activity, and gene expression between the treatment and vehicle control groups using appropriate statistical tests.
Conclusion
This compound is a highly potent and selective inhibitor of Lp-PLA2. Its ability to block the production of pro-inflammatory mediators makes it a valuable tool for investigating the role of Lp-PLA2 in cardiovascular diseases and a potential therapeutic candidate. The information and protocols provided in this guide are intended to facilitate further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Tartaric Acid | Fisher Scientific [fishersci.be]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Discovery and Development of SB-435495: A Potent Lp-PLA2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SB-435495 is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases, including atherosclerosis and diabetic retinopathy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical development of SB-435495. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with cardiovascular and retinal diseases. It hydrolyzes oxidized phospholipids (B1166683) on low-density lipoproteins (LDL), leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (LPC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, macrophage activation, and vascular inflammation. Consequently, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for mitigating these pathological processes. SB-435495 was developed as a potent and selective inhibitor of Lp-PLA2, and its preclinical evaluation has demonstrated significant potential in relevant disease models.
Discovery and Chemical Structure
SB-435495 was identified through a medicinal chemistry program aimed at developing small molecule inhibitors of Lp-PLA2. The core chemical structure of SB-435495 is based on a 1-(biphenylmethylacetamido)-pyrimidone scaffold. The introduction of a functionalized amido substituent led to a series of inhibitors with sub-nanomolar potency.[1] SB-435495, specifically designated as the diethylaminoethyl derivative 32 in the discovery publication, was selected for further development due to its potent inhibitory activity and promising developability properties.[1]
Mechanism of Action
SB-435495 is a reversible, non-covalent inhibitor of Lp-PLA2.[2] By binding to the active site of the enzyme, it prevents the hydrolysis of oxidized phospholipids, thereby reducing the production of pro-inflammatory mediators. This mechanism has been shown to be effective in various preclinical models of inflammation-driven diseases.
Signaling Pathway
The inhibition of Lp-PLA2 by SB-435495 interrupts a critical inflammatory signaling pathway. In the context of diabetic retinopathy, Lp-PLA2 activity contributes to the breakdown of the blood-retinal barrier (BRB). The enzymatic product of Lp-PLA2, lysophosphatidylcholine (LPC), induces vascular permeability through a mechanism that involves the vascular endothelial growth factor receptor 2 (VEGFR2).[3][4] By blocking Lp-PLA2, SB-435495 effectively reduces the levels of LPC, leading to the suppression of VEGFR2-mediated vascular leakage.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for SB-435495 from in vitro and in vivo studies.
Table 1: In Vitro Potency of SB-435495
| Parameter | Value | Enzyme Source | Assay Type | Reference |
| IC50 | 0.06 nM | Recombinant Human Lp-PLA2 | Enzymatic Assay | [2][5] |
| IC50 | 10 µM | CYP450 3A4 | Enzymatic Assay | [2] |
| Black Membrane Permeability | 0.017 cm/h | --- | --- | [2] |
Table 2: In Vivo Efficacy of SB-435495 in a Rat Model of Diabetic Retinopathy
| Animal Model | Dose & Administration | Treatment Duration | Key Finding | Reference |
| Streptozotocin-induced diabetic Brown Norway rats | 10 mg/kg; intraperitoneal (i.p.); daily | 28 days | Effectively suppressed blood-retinal barrier breakdown | [2] |
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay
This protocol describes a common enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of SB-435495 against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
SB-435495
-
Chromogenic substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay Buffer (e.g., HEPES, CHAPS, EDTA, NaCl)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of SB-435495 in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the recombinant human Lp-PLA2 in the assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add a small volume of the diluted SB-435495 solutions to the wells of a 96-well plate. Include a vehicle control (solvent only).
-
Add the diluted Lp-PLA2 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.
-
-
Data Acquisition: Monitor the increase in absorbance at the appropriate wavelength (e.g., 405-410 nm) over time using a spectrophotometer. This reflects the rate of substrate hydrolysis.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Model of Diabetic Retinopathy in Rats
This protocol outlines the key steps for evaluating the efficacy of SB-435495 in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
Materials:
-
Male Brown Norway rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
SB-435495
-
Vehicle for SB-435495
-
Evans blue dye
-
Anesthetic
-
Perfusion solution (e.g., saline, paraformaldehyde)
Procedure:
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer to induce hyperglycemia.
-
Monitor blood glucose levels to confirm the diabetic state (e.g., >250 mg/dL).
-
-
Treatment:
-
After a period of established diabetes (e.g., 4 weeks), randomly assign diabetic rats to a treatment group (SB-435495, 10 mg/kg/day, i.p.) and a vehicle control group.
-
Administer daily treatments for the specified duration (e.g., 28 days).
-
-
Assessment of Blood-Retinal Barrier (BRB) Permeability:
-
At the end of the treatment period, anesthetize the rats.
-
Inject Evans blue dye intravenously. The dye binds to albumin and will extravasate into the retinal tissue if the BRB is compromised.
-
Allow the dye to circulate for a defined period (e.g., 2 hours).
-
Perfuse the animals with saline to remove the dye from the vasculature, followed by a fixative (e.g., paraformaldehyde).
-
-
Quantification of Retinal Vascular Leakage:
-
Enucleate the eyes and dissect the retinas.
-
Quantify the extravasated Evans blue dye in the retinal tissue using one of the following methods:
-
Spectrophotometry: Homogenize the retina in a solvent (e.g., formamide) to extract the dye and measure its absorbance.
-
Fluorescence Microscopy: Prepare retinal flat mounts or cross-sections and visualize the extravasated dye using a fluorescence microscope.
-
-
-
Data Analysis: Compare the amount of Evans blue leakage between the SB-435495-treated group and the vehicle-treated group to determine the effect of the inhibitor on BRB integrity.
Synthesis
The synthesis of SB-435495 is described in the Bioorganic & Medicinal Chemistry Letters article detailing its discovery. The key steps involve the formation of the 1-(biphenylmethylacetamido)-pyrimidone core, followed by the introduction of the diethylaminoethyl functionalized amido substituent. A general representation of the synthetic approach is depicted below.
A detailed, step-by-step synthetic scheme for compound 32 (SB-435495) from the primary literature would be required for laboratory replication.
Conclusion
SB-435495 is a highly potent inhibitor of Lp-PLA2 that has demonstrated significant efficacy in preclinical models of inflammatory disease, particularly in the context of diabetic retinopathy. Its ability to suppress blood-retinal barrier breakdown highlights its potential as a therapeutic agent for this condition. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the further investigation of SB-435495 and the broader field of Lp-PLA2 inhibition. Further studies to fully characterize its pharmacokinetic profile and to evaluate its efficacy and safety in more advanced preclinical models are warranted.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
SB-435495 Ditartrate: A Selective Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] This enzyme is primarily produced by inflammatory cells, including macrophages, T-cells, and mast cells.[1][2] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).[3][4] Lp-PLA2 plays a significant role in the pathology of atherosclerosis by hydrolyzing oxidized phospholipids (B1166683) on LDL particles.[5] This hydrolysis generates pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (OxNEFA).[1][2] These products contribute to endothelial dysfunction, stimulate the production of cytokines like TNF-α and IL-6, and attract macrophages to the arterial intima, promoting the development and instability of atherosclerotic plaques.[2][3] Elevated levels of Lp-PLA2 are independently associated with an increased risk of cardiovascular events, making it a key therapeutic target.[6][7]
SB-435495 is a potent, selective, reversible, and orally active non-covalent inhibitor of the Lp-PLA2 enzyme.[8][9][10] Its development was aimed at directly targeting the inflammatory cascade mediated by Lp-PLA2 within the vascular wall. By inhibiting Lp-PLA2, SB-435495 reduces the generation of harmful inflammatory mediators, presenting a focused therapeutic strategy for atherosclerosis and other vascular inflammatory conditions.[5][6]
Mechanism of Action
SB-435495 functions through the direct and selective inhibition of the Lp-PLA2 enzyme.[5] As a reversible, non-covalent inhibitor, it binds to the enzyme's active site, preventing the hydrolysis of its substrates, particularly oxidized phospholipids on LDL particles.[8][9] This blockade effectively halts the downstream production of Lyso-PC and OxNEFA, thereby mitigating the inflammatory responses they induce.[1][2] Research has shown that in addition to its primary inhibitory action, SB-435495 can also increase the expression of AMP-activated protein kinase (AMPKα), a key regulator of cellular energy homeostasis, which may contribute to its protective effects on endothelial function.[8][9]
Quantitative Pharmacological Data
The potency, selectivity, and in vivo activity of SB-435495 have been characterized in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of SB-435495
| Target Enzyme | IC50 Value | Description |
|---|
| Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) | 0.06 nM | Demonstrates high-potency inhibition of the primary target enzyme.[8][9] |
Table 2: In Vitro Selectivity Profile of SB-435495
| Off-Target Enzyme | IC50 Value | Description |
|---|
| Cytochrome P450 3A4 (CYP450 3A4) | 10 µM | Indicates high selectivity for Lp-PLA2, with significantly lower potency against a major drug-metabolizing enzyme.[8][9] |
Table 3: Summary of In Vivo Experimental Data for SB-435495
| Animal Model | Dosage & Administration | Key Findings |
|---|---|---|
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg; single oral (p.o.) dose | Demonstrated effective inhibition of plasma Lp-PLA2 activity.[8][9] |
| Streptozotocin-Diabetic Brown Norway Rats | 10 mg/kg; daily intraperitoneal (i.p.) injection for 28 days | Effectively suppressed blood-retinal barrier (BRB) breakdown, a complication of diabetic retinopathy.[8][9][11] |
| oxLDL-exposed Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM; 24-72 hours | Inhibited Lp-PLA2 protein expression, increased cell viability, increased nitric oxide (NO) expression, and decreased endothelin-1 (B181129) (ET-1) expression.[8][9] |
Signaling Pathways and Inhibition
Lp-PLA2 is a critical enzyme in the inflammatory pathway of atherosclerosis. Its inhibition by SB-435495 directly interrupts this cascade.
Caption: The pro-inflammatory signaling pathway of Lp-PLA2 in atherosclerosis.
Caption: Inhibition of the Lp-PLA2 pathway by SB-435495.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe representative protocols for evaluating SB-435495.
In Vitro Lp-PLA2 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant Lp-PLA2.
-
Reagents and Materials:
-
Recombinant human Lp-PLA2 enzyme.
-
Substrate: A suitable chromogenic or fluorogenic phospholipid substrate (e.g., 1-O-(4-nitrophenyl)phosphorylcholine).
-
Assay Buffer: Tris-HCl or similar buffer at physiological pH, containing necessary co-factors if required.
-
SB-435495 ditartrate, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
96-well microplate.
-
Microplate reader capable of detecting the product of substrate hydrolysis.
-
-
Procedure:
-
Prepare serial dilutions of the SB-435495 stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Add a fixed volume of the recombinant Lp-PLA2 enzyme solution to each well of the microplate.
-
Add the serially diluted SB-435495 solutions to the respective wells. Include control wells with solvent only (no inhibitor) and wells with no enzyme (background control).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.
-
Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using the microplate reader.
-
Calculate the percentage of inhibition for each concentration of SB-435495 relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Assessment of Blood-Retinal Barrier (BRB) Permeability in Diabetic Rats
This protocol, based on published studies, describes how to assess the in vivo efficacy of SB-435495 in a disease model.[11]
-
Animal Model:
-
Induce diabetes in Brown Norway rats via a single intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Confirm diabetes by measuring blood glucose levels; only animals with sustained hyperglycemia are used.
-
-
Drug Administration:
-
After a set period of diabetes (e.g., several weeks), begin treatment.
-
Administer SB-435495 daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg for 28 days.[11]
-
A control group of diabetic rats receives vehicle injections.
-
-
Permeability Assay (Evans Blue Method):
-
At the end of the treatment period, anesthetize the rats.
-
Inject Evans blue dye, which binds to serum albumin, intravenously.
-
Allow the dye to circulate for a defined period (e.g., 2 hours).
-
Perfuse the animals with saline to remove intravascular dye.
-
Enucleate the eyes and carefully dissect the retinas.
-
Extract the extravasated Evans blue dye from the retinal tissue using a solvent like formamide.
-
Quantify the amount of extracted dye by measuring its absorbance with a spectrophotometer.
-
Compare the amount of dye leakage in the retinas of SB-435495-treated rats to that in the vehicle-treated control group to determine the effect on BRB permeability.
-
Experimental Workflows
Visualizing the workflow of experimental protocols can clarify complex procedures.
Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.
Caption: Workflow for the in vivo blood-retinal barrier permeability study.
Conclusion
This compound is a highly potent and selective inhibitor of Lp-PLA2, an enzyme causally linked to the progression of atherosclerosis and other vascular inflammatory conditions.[6][8][9] Through its direct, non-covalent inhibition of Lp-PLA2, it effectively blocks the generation of pro-inflammatory lipids, thereby reducing vascular inflammation and endothelial dysfunction.[8][9] The quantitative data demonstrate its sub-nanomolar potency and excellent selectivity, while in vivo studies have confirmed its efficacy in relevant disease models, such as suppressing blood-retinal barrier breakdown in diabetic rats.[8][11] The detailed protocols and workflows provided herein offer a guide for further research into SB-435495 and the broader field of Lp-PLA2 inhibition as a promising therapeutic strategy for cardiovascular and inflammatory diseases.
References
- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of SB-435495 Ditartrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 ditartrate is a potent and selective, reversible, non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of various diseases, including atherosclerosis and diabetic retinopathy.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of SB-435495, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development efforts.
Core Pharmacological Properties
SB-435495 exhibits sub-nanomolar potency in inhibiting recombinant human Lp-PLA2.[3] Its mechanism of action centers on the prevention of the hydrolysis of oxidized phospholipids (B1166683) by Lp-PLA2, thereby reducing the generation of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (LPC) and oxidized non-esterified fatty acids.
Quantitative Data Summary
The following tables summarize the available quantitative data for SB-435495.
| Parameter | Value | Assay Type | Reference |
| IC50 (Lp-PLA2) | 0.06 nM | Not Specified | [1][2][4] |
| IC50 (CYP450 3A4) | 10 µM | Not Specified | [1][2] |
| Membrane Permeability | 0.017 cm/h | Black Lipid Membrane | [1][2] |
Table 1: In Vitro Inhibitory Activity and Permeability of SB-435495.
| Species | Dose | Route of Administration | Effect | Reference |
| WHHL Rabbit | 10 mg/kg | Oral (p.o.), single dose | Inhibition of plasma Lp-PLA2 | [1][2] |
| Brown Norway Rat | 10 mg/kg | Intraperitoneal (i.p.), daily for 28 days | Suppression of blood-retinal barrier breakdown in streptozotocin-induced diabetes | [1][2] |
Table 2: In Vivo Efficacy of SB-435495.
Signaling Pathways
The primary signaling pathway modulated by SB-435495 is the Lp-PLA2-mediated inflammatory cascade. In the context of diabetic retinopathy, inhibition of Lp-PLA2 by SB-435495 has been shown to impact the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, which is crucial for regulating vascular permeability.
Lp-PLA2 Signaling Pathway in Vascular Inflammation
AMPKα Activation Pathway
In human umbilical vein endothelial cells (HUVECs) exposed to oxidized LDL, SB-435495 has been observed to increase the expression and phosphorylation of AMP-activated protein kinase α (AMPKα), a key regulator of cellular energy homeostasis and endothelial function.[1][2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments involving SB-435495.
In Vitro Lp-PLA2 Inhibition Assay (Generalized Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against recombinant human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Chromogenic or fluorogenic Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay Buffer (e.g., HEPES, CHAPS, EDTA, NaCl)
-
96-well microtiter plates
-
Spectrophotometer or fluorometer
Procedure:
-
Compound Preparation: Prepare a stock solution of SB-435495 in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a range of concentrations.
-
Enzyme Preparation: Dilute recombinant human Lp-PLA2 in assay buffer to the desired working concentration.
-
Assay Reaction: a. Add a small volume of the diluted SB-435495 solutions to the wells of a 96-well plate. Include vehicle control (solvent only) and a positive control (no inhibitor). b. Add the diluted Lp-PLA2 enzyme to each well and incubate for a predetermined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Model of Diabetic Retinopathy
This protocol outlines the methodology used to assess the in vivo efficacy of SB-435495 in a rat model of diabetic retinopathy.
Animal Model:
-
Male Brown Norway rats.
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm diabetes.
Treatment:
-
Diabetic rats are treated with SB-435495 (10 mg/kg) or vehicle control via daily intraperitoneal injections for a specified duration (e.g., 28 days).
Assessment of Blood-Retinal Barrier (BRB) Breakdown:
-
Evans Blue Assay: Evans blue dye, which binds to albumin, is injected intravenously. After a circulation period, the retinas are dissected, and the amount of extravasated dye is quantified spectrophotometrically.
-
Fluorescein (B123965) Angiography: Sodium fluorescein is injected intravenously, and the retinal vasculature is imaged to visualize leakage.
Selectivity and Pharmacokinetics
Conclusion
This compound is a highly potent inhibitor of Lp-PLA2 with demonstrated in vivo efficacy in a preclinical model of diabetic retinopathy. Its mechanism of action involves the modulation of the Lp-PLA2/LPC/VEGFR2 signaling axis and the activation of the AMPKα pathway. While the foundational pharmacological data are robust, further studies are warranted to fully characterize its selectivity, pharmacokinetic profile, and clinical potential. This guide provides a solid framework for researchers and drug development professionals to build upon in their future investigations of SB-435495 and other Lp-PLA2 inhibitors.
References
SB-435495 Ditartrate: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 ditartrate is a potent and selective, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis and other inflammatory conditions. This technical guide provides an in-depth overview of the target specificity and selectivity of SB-435495, compiling available quantitative data, detailing experimental methodologies for its characterization, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams.
Core Target and Mechanism of Action
The primary molecular target of SB-435495 is lipoprotein-associated phospholipase A2 (Lp-PLA2) , also known as platelet-activating factor acetylhydrolase (PAF-AH).[1] SB-435495 acts as a reversible and non-covalent inhibitor of this enzyme.[2][3]
Lp-PLA2 is a calcium-independent serine lipase (B570770) that circulates in human plasma, primarily bound to low-density lipoprotein (LDL). It hydrolyzes oxidized phospholipids (B1166683) on LDL particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized fatty acids. These products contribute to the development of atherosclerotic plaques by promoting inflammation, monocyte recruitment, and foam cell formation. By inhibiting Lp-PLA2, SB-435495 blocks the generation of these pro-inflammatory molecules, thereby representing a therapeutic strategy for mitigating vascular inflammation and atherosclerosis.
Quantitative Data: Potency and Selectivity
The inhibitory activity of SB-435495 is characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The available data demonstrates high potency for its primary target, Lp-PLA2, and significantly lower activity against other enzymes, indicating a high degree of selectivity.
| Target Enzyme | IC50 | Notes |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 0.06 nM | Potent inhibition of the primary target.[2][3][4] |
| Cytochrome P450 3A4 (CYP450 3A4) | 10 µM | Off-target activity observed at a much higher concentration, indicating selectivity.[2][3] |
Experimental Protocols
The following is a detailed methodology for a common in vitro enzymatic assay used to determine the IC50 of Lp-PLA2 inhibitors like SB-435495.
In Vitro Enzymatic Assay for Lp-PLA2 Inhibition
This assay measures the enzymatic activity of Lp-PLA2 by monitoring the hydrolysis of a chromogenic substrate.
Materials:
-
Recombinant human Lp-PLA2
-
This compound (or other test inhibitors)
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP) or a similar chromogenic substrate
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at a wavelength appropriate for the chosen substrate's chromophore (e.g., 405-412 nm for p-nitrophenol).
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Reaction:
-
Add a small volume (e.g., 1-2 µL) of the diluted inhibitor solutions to the wells of a 96-well plate.
-
Include control wells:
-
Vehicle control (100% activity): Add DMSO without the inhibitor.
-
Positive control (0% activity): A known potent inhibitor of Lp-PLA2 can be used.
-
Blank (no enzyme): Add assay buffer instead of the enzyme solution.
-
-
Add the diluted recombinant human Lp-PLA2 enzyme to each well (except the blank) and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance over time using a spectrophotometer. The rate of increase in absorbance is proportional to the Lp-PLA2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Lp-PLA2 Inhibition
Caption: Mechanism of Lp-PLA2 in atherosclerosis and its inhibition by SB-435495.
Experimental Workflow for IC50 Determination
References
In vitro characterization of SB-435495 ditartrate
An In-depth Technical Guide to the In Vitro Characterization of SB-435495 Ditartrate
Introduction
SB-435495 is a potent and selective, orally active, non-covalent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a calcium-independent serine lipase (B570770) that is primarily produced by inflammatory cells and circulates in the bloodstream mainly bound to low-density lipoprotein (LDL).[3] The enzyme plays a significant role in the pathophysiology of atherosclerosis by hydrolyzing oxidized phospholipids (B1166683) within LDL particles, which generates pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized free fatty acids.[3][4] These products contribute to vascular inflammation and the formation of atherosclerotic plaques.[3] Consequently, elevated Lp-PLA2 activity is recognized as an independent risk factor for cardiovascular diseases, making its inhibition a key therapeutic strategy.[3][5]
It is critical to distinguish SB-435495 from the similarly named compound SB-431542 . While SB-435495 is an inhibitor of Lp-PLA2, SB-431542 is a well-characterized and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5), and its relatives ALK4 and ALK7.[6][7][8][9][10] This guide will focus exclusively on the in vitro characterization of SB-435495 as an Lp-PLA2 inhibitor, based on available scientific literature.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potency of SB-435495 has been quantified against its primary target, Lp-PLA2, and other enzymes to assess its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | Inhibitor | IC50 Value | Notes |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | SB-435495 | 0.06 nM | Potent, reversible, and non-covalent inhibition.[2] |
| Cytochrome P450 3A4 (CYP3A4) | SB-435495 | 10 µM | Indicates selectivity for Lp-PLA2 over this key metabolic enzyme.[2] |
Signaling Pathway
Lp-PLA2 is a key enzyme in the inflammatory pathway associated with the development of atherosclerosis. It acts on oxidized low-density lipoprotein (oxLDL) within the arterial intima, catalyzing the hydrolysis of oxidized phospholipids to produce lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products promote an inflammatory response by inducing cytokine release and the recruitment and differentiation of monocytes into macrophages, which then uptake more oxLDL to become foam cells, a hallmark of atherosclerotic plaques. SB-435495 exerts its effect by directly inhibiting the enzymatic activity of Lp-PLA2, thereby blocking the production of these pro-inflammatory mediators.
Caption: Lp-PLA2 signaling pathway in atherosclerosis and the inhibitory action of SB-435495.
Experimental Protocols
In Vitro Lp-PLA2 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant human Lp-PLA2 using a fluorometric assay. The principle is based on the enzymatic hydrolysis of a quenched fluorescent substrate, which results in an increase in fluorescence upon cleavage.
Materials and Reagents:
-
Recombinant Human Lp-PLA2 (rhLp-PLA2)
-
Fluorogenic Lp-PLA2 substrate (e.g., a quenched PED6 analog)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
This compound
-
DMSO (for compound dissolution)
-
Positive control inhibitor (e.g., Darapladib)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader with appropriate excitation/emission filters
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of SB-435495 in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of test concentrations (e.g., from 10 mM down to 10 pM).
-
Prepare a positive control (e.g., Darapladib) in a similar manner.
-
The final DMSO concentration in the assay wells should not exceed 1% to avoid affecting enzyme activity.
-
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of rhLp-PLA2 in assay buffer at twice the desired final concentration (2X). The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Solution: Prepare a working solution of the fluorogenic Lp-PLA2 substrate in assay buffer at twice the desired final concentration (2X). The concentration is typically near the substrate's Km value. Protect this solution from light.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 2 µL of the serially diluted SB-435495, positive control, or DMSO vehicle (for 100% activity control) to the appropriate wells.
-
Add 20 µL of assay buffer to "blank" (no enzyme) wells.
-
Add 20 µL of the 1X rhLp-PLA2 enzyme solution to all wells except the "blank" wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the 1X fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) kinetically over 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of SB-435495 using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the IC50 of an Lp-PLA2 inhibitor in vitro.
Caption: General workflow for the in vitro IC50 determination of SB-435495 against Lp-PLA2.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β signaling is required for multiple processes during Xenopus tail regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
SB-435495 Ditartrate: An In-depth Technical Guide on its Binding Affinity to Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-435495 is a potent, selective, and reversible non-covalent inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2).[1][2][3] With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, SB-435495 represents a significant tool for researchers studying the role of Lp-PLA2 in cardiovascular diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the binding affinity of SB-435495 to Lp-PLA2, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Quantitative Binding Affinity Data
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 0.06 nM | Recombinant Human Lp-PLA2 | This value indicates the concentration of SB-435495 required to inhibit 50% of the Lp-PLA2 enzymatic activity in vitro.[1][2][3] |
Mechanism of Action
SB-435495 functions as a reversible, non-covalent inhibitor of Lp-PLA2.[1][2][3] This means that it binds to the enzyme without forming a permanent covalent bond, and its inhibitory effect can be reversed. This characteristic is often desirable in drug development as it can lead to a more predictable pharmacokinetic and pharmacodynamic profile.
Experimental Protocols
The determination of the IC50 value for SB-435495's inhibition of Lp-PLA2 is typically performed using an in vitro enzymatic assay. The following protocol is a generalized method based on common practices for assessing Lp-PLA2 activity.
In Vitro Enzymatic Assay for Lp-PLA2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
SB-435495 ditartrate
-
Chromogenic or fluorogenic Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well microplate
-
Spectrophotometer or fluorometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
-
-
Enzyme Preparation:
-
Dilute the recombinant human Lp-PLA2 in the assay buffer to a predetermined optimal concentration.
-
-
Assay Reaction:
-
Add a small volume of the diluted SB-435495 solutions to the wells of the 96-well microplate. Include wells with DMSO only as a vehicle control (100% enzyme activity) and wells without enzyme as a background control.
-
Add the diluted Lp-PLA2 enzyme to each well (except the background control) and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Take readings at regular intervals for a defined period to determine the initial reaction velocity.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of SB-435495 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of SB-435495.
Lp-PLA2 Signaling Pathway and Inhibition by SB-435495
Lp-PLA2 plays a critical role in the inflammatory processes associated with atherosclerosis. It is primarily associated with low-density lipoprotein (LDL) particles in the circulation. Within the arterial wall, oxidized LDL (oxLDL) serves as a substrate for Lp-PLA2. The enzyme hydrolyzes oxidized phospholipids (B1166683) in oxLDL, leading to the production of pro-inflammatory mediators, primarily lysophosphatidylcholine (B164491) (lyso-PC) and oxidized free fatty acids.
These mediators contribute to the progression of atherosclerosis through several mechanisms:
-
Monocyte recruitment: Lyso-PC is a chemoattractant for monocytes, promoting their migration into the arterial intima.
-
Endothelial dysfunction: These products can impair endothelial function, reducing the production of nitric oxide (NO) and increasing the expression of adhesion molecules and endothelin-1 (B181129) (ET-1).
-
Foam cell formation: Macrophages in the intima take up oxLDL, transforming into foam cells, a hallmark of atherosclerotic plaques.
SB-435495, by inhibiting Lp-PLA2, blocks the production of these pro-inflammatory mediators, thereby attenuating the downstream inflammatory cascade. Research has shown that SB-435495 can increase the expression of AMP-activated protein kinase α (AMPKα) and its phosphorylated form, which are involved in cellular energy homeostasis and have protective effects on the endothelium.[1] This leads to increased cell viability, enhanced NO expression, and decreased ET-1 expression in endothelial cells exposed to oxLDL.[1]
Caption: Lp-PLA2 signaling in atherosclerosis and its inhibition by SB-435495.
References
The Cellular Effects of SB-435495 Ditartrate Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of SB-435495 ditartrate, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The information presented herein is intended to support research and development efforts by providing detailed data, experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
SB-435495 is a selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in vascular inflammation and atherosclerosis.[1][2] Its primary mechanism involves binding to Lp-PLA2, thereby preventing the hydrolysis of oxidized phospholipids (B1166683) on low-density lipoprotein (LDL) particles. This inhibition reduces the generation of pro-inflammatory mediators, such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized nonesterified fatty acids.[3]
Quantitative Data on SB-435495 Activity and Cellular Effects
The following tables summarize key quantitative data regarding the inhibitory potency of SB-435495 and its downstream cellular effects.
Table 1: Inhibitory Potency of SB-435495
| Parameter | Value | Species/System | Reference |
| IC50 (Lp-PLA2) | 0.06 nM | Recombinant Human | [1][2][4][5] |
| IC50 (CYP450 3A4) | 10 µM | Human | [1][2] |
Table 2: Cellular and In Vivo Effects of SB-435495 Treatment
| Effect | Model System | Treatment Details | Key Findings | Reference |
| Inhibition of Lp-PLA2 Protein Expression | oxLDL-exposed HUVECs | 5 µM; 24 h | Significantly inhibited Lp-PLA2 protein expression. | [1][2] |
| Increased Cell Viability | oxLDL-exposed HUVECs | 5 µM; 24-72 h | Significantly increased cell viability. | [1][2] |
| Increased Nitric Oxide (NO) Expression | oxLDL-exposed HUVECs | 5 µM; 24-72 h | Significantly increased NO expression. | [1][2] |
| Decreased Endothelin-1 (ET-1) Expression | oxLDL-exposed HUVECs | 5 µM; 24-72 h | Significantly decreased ET-1 expression. | [1][2] |
| Increased AMPKα and p-AMPKα Expression | oxLDL-exposed HUVECs | 5 µM; 24 h | Increased the expression levels of AMPKα and phosphorylated-AMPKα (T172). | [1][2] |
| Suppression of Blood-Retinal Barrier Breakdown | Streptozotocin-diabetic Brown Norway rats | 10 mg/kg; i.p.; daily for 28 days | Effectively suppressed blood-retinal barrier breakdown. | [1][2] |
| Inhibition of Plasma Lp-PLA2 | WHHL rabbit | 10 mg/kg; p.o.; once | Inhibited plasma Lp-PLA2. | [1][2] |
Signaling Pathways Modulated by SB-435495
The primary signaling pathway affected by SB-435495 is the Lp-PLA2-mediated inflammatory cascade. By inhibiting Lp-PLA2, SB-435495 prevents the generation of lyso-PC, which is known to induce the expression of various inflammatory genes. This action has downstream consequences on other key inflammatory signaling pathways, most notably the NF-κB pathway. Inhibition of Lp-PLA2 with darapladib (B1669826), a close structural analog of SB-435495, has been shown to reduce serum levels of hs-CRP and IL-6, and decrease the expression of MCP-1, VCAM-1, and TNF-α, all of which are downstream targets of NF-κB signaling.[6] Furthermore, darapladib has been demonstrated to attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune response that is closely linked with NF-κB.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of SB-435495.
Lp-PLA2 Activity Assay (Colorimetric)
This protocol describes a method to determine the enzymatic activity of Lp-PLA2 and assess the inhibitory effect of compounds like SB-435495.
Principle: The assay utilizes a synthetic substrate that, when cleaved by Lp-PLA2, releases a chromogenic product. The rate of color development is directly proportional to the Lp-PLA2 activity.
Materials:
-
96-well microplate
-
Recombinant human Lp-PLA2
-
Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
SB-435495 or other test inhibitors
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SB-435495 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of SB-435495 in Assay Buffer to the desired final concentrations.
-
Dilute recombinant Lp-PLA2 in Assay Buffer to the working concentration.
-
Prepare the Lp-PLA2 substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 10 µL of the SB-435495 dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted Lp-PLA2 solution to all wells except for the blank (no enzyme) wells. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Lp-PLA2 substrate solution to all wells.
-
Immediately begin measuring the absorbance at 405 nm in kinetic mode at 37°C, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Plot the inhibitor concentration versus the percentage of Lp-PLA2 activity relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Intracellular Cytokine Staining for Flow Cytometry
This protocol details the steps for measuring the production of intracellular cytokines in response to a stimulus, and how SB-435495 treatment can modulate this response.
Principle: Cells are stimulated to produce cytokines in the presence of a protein transport inhibitor, which causes the cytokines to accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines for analysis by flow cytometry.
Materials:
-
Cell culture medium (e.g., RPMI-1640)
-
Cell stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
SB-435495
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS containing saponin (B1150181) or mild detergent)
-
Fluorescently labeled antibodies for cell surface markers (e.g., CD14 for monocytes)
-
Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-6)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of the desired cell type (e.g., peripheral blood mononuclear cells) at a concentration of 1x10^6 cells/mL in culture medium.
-
Pre-treat the cells with various concentrations of SB-435495 or vehicle control for a specified time (e.g., 1 hour).
-
-
Cell Stimulation:
-
Add the cell stimulant (e.g., LPS at 1 µg/mL) to the treated cells.
-
Include an unstimulated control.
-
Add the protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Surface Staining:
-
Harvest the cells and wash with cold PBS.
-
Stain for cell surface markers by incubating with the appropriate antibodies for 20-30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend in Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Add the fluorescently labeled anti-cytokine antibodies to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Analysis:
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in PBS.
-
Analyze the samples on a flow cytometer, gating on the cell population of interest based on surface markers.
-
Quantify the percentage of cytokine-positive cells and the mean fluorescence intensity.
-
Conclusion
SB-435495 is a highly potent inhibitor of Lp-PLA2 with significant anti-inflammatory effects at the cellular level. Its ability to modulate key signaling pathways involved in vascular inflammation, such as the NF-κB pathway, makes it a valuable tool for research into atherosclerosis and other inflammatory diseases. The data and protocols provided in this guide are intended to facilitate further investigation into the cellular and molecular effects of SB-435495 and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. kyberlife.com [kyberlife.com]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-435495 Ditartrate In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of SB-435495, a potent and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for its administration in rodent models.
Mechanism of Action
SB-435495 is a selective, reversible, and non-covalent inhibitor of Lp-PLA2 with a reported IC50 of 0.06 nM.[1][2] By inhibiting Lp-PLA2, SB-435495 prevents the hydrolysis of oxidized phospholipids (B1166683) on low-density lipoproteins (LDL), a process that generates pro-inflammatory mediators. This mechanism makes it a valuable tool for studying the role of Lp-PLA2 in various pathological conditions, particularly those with an inflammatory component.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy and pharmacokinetic parameters of SB-435495 in various animal models.
Table 1: In Vivo Efficacy of SB-435495 in a Diabetic Rat Model
| Dose (mg/kg) | Route of Administration | Duration | Animal Model | Percent Reduction in Plasma Lp-PLA2 Activity | Reference |
| 0.25 | Intraperitoneal | 28 days | Brown Norway Rats | 27.2% | [3] |
| 1 | Intraperitoneal | 28 days | Brown Norway Rats | 42.5% | [3] |
| 5 | Intraperitoneal | 28 days | Brown Norway Rats | 66.5% | [3] |
| 10 | Intraperitoneal | 28 days | Brown Norway Rats | 80.9% | [3] |
Table 2: In Vivo Administration of SB-435495 in Different Animal Models
| Dose (mg/kg) | Route of Administration | Frequency | Animal Model | Outcome | Reference |
| 10 | Intraperitoneal | Daily for 28 days | Streptozotocin-diabetic Brown Norway rats | Suppressed blood-retinal barrier breakdown | [4][5] |
| 10 | Oral | Once | WHHL rabbit | Inhibited plasma Lp-PLA2 | [1][2] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of SB-435495 ditartrate in rodent models, based on published literature.
Protocol 1: Intraperitoneal Administration in a Diabetic Rat Model
This protocol is designed to assess the efficacy of SB-435495 in reducing plasma Lp-PLA2 activity and preventing complications in a streptozotocin-induced diabetic rat model.
1. Materials:
-
This compound
-
10% (w/v) Captisol in sterile water
-
10 mM Sodium Acetate buffer, pH 4.5
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer, pH 4.5
-
Brown Norway rats
-
Insulin syringes (1 mL) with 27-gauge needles
-
Standard laboratory equipment for animal handling and blood collection
2. Methods:
-
Induction of Diabetes:
-
Induce diabetes in Brown Norway rats via a single intraperitoneal injection of STZ (typically 50-65 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Preparation of SB-435495 Dosing Solution:
-
Prepare a stock solution of this compound in 10% Captisol with 10 mM sodium acetate, pH 4.5.[3]
-
For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of the vehicle.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare fresh dosing solutions daily.
-
-
Administration of SB-435495:
-
Divide diabetic rats into treatment and vehicle control groups.
-
Administer SB-435495 or vehicle control via intraperitoneal injection once daily for 28 days.
-
Dosing volumes should be calculated based on the animal's body weight (e.g., 1 mL/kg).
-
-
Sample Collection and Analysis:
-
Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the 28-day treatment period.
-
Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Measure plasma Lp-PLA2 activity using a commercially available assay kit.
-
Assess other relevant endpoints, such as blood-retinal barrier breakdown, as required by the study design.
-
Protocol 2: Oral Administration in a Rabbit Model
This protocol is suitable for assessing the acute effects of orally administered SB-435495 on plasma Lp-PLA2 activity.
1. Materials:
-
This compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Watanabe Heritable Hyperlipidemic (WHHL) rabbits
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and blood collection
2. Methods:
-
Preparation of SB-435495 Dosing Suspension:
-
Prepare a suspension of this compound in the chosen vehicle.
-
For a 10 mg/kg dose in a 3 kg rabbit, you would need 30 mg of SB-435495. Suspend this in a suitable volume for oral gavage (e.g., 1-2 mL/kg).
-
Ensure the suspension is homogenous by vortexing or stirring before administration.
-
-
Administration of SB-435495:
-
Fast the rabbits overnight before dosing.
-
Administer a single dose of SB-435495 or vehicle control via oral gavage.
-
-
Sample Collection and Analysis:
-
Collect blood samples from the marginal ear vein at pre-dose and at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma for Lp-PLA2 activity to determine the extent and duration of inhibition.
-
Visualizations
Signaling Pathway of Lp-PLA2 Inhibition
Caption: Inhibition of the Lp-PLA2 pathway by SB-435495.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of SB-435495.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lp-PLA2 Inhibition in Mouse Models of Atherosclerosis
Audience: Researchers, scientists, and drug development professionals.
Topic: SB-435495 ditartrate dosage for mouse models of atherosclerosis.
Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration protocols for this compound in mouse models of atherosclerosis. The following application notes and protocols are based on studies conducted with Darapladib , a closely related, potent, and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Darapladib was selected for advanced clinical evaluation over SB-435495 due to a more favorable in vivo profile and therefore serves as a scientifically sound surrogate for establishing experimental protocols for this class of inhibitors. Researchers should perform dose-response studies to determine the optimal dosage for this compound in their specific model.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis. It hydrolyzes oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids. These products promote monocyte recruitment, foam cell formation, and the development of a necrotic core within atherosclerotic plaques, contributing to plaque instability.
SB-435495 is a potent, orally active, and selective inhibitor of Lp-PLA2. By blocking the activity of this enzyme, SB-435495 and related compounds are being investigated for their therapeutic potential in reducing vascular inflammation and stabilizing atherosclerotic plaques. These application notes provide a comprehensive overview of the use of Lp-PLA2 inhibitors in preclinical mouse models of atherosclerosis, with a focus on experimental design and key methodologies.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The following diagram illustrates the proposed mechanism of action for Lp-PLA2 in promoting atherosclerosis and the inhibitory effect of compounds like SB-435495.
Caption: Lp-PLA2 hydrolyzes oxidized LDL, producing pro-inflammatory mediators that drive atherosclerosis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies using the Lp-PLA2 inhibitor Darapladib in mouse models of atherosclerosis. These data provide an indication of the expected outcomes following Lp-PLA2 inhibition.
Table 1: In Vivo Dosage and Administration of Darapladib in Mouse Models of Atherosclerosis
| Mouse Model | Diet | Dosage | Administration Route | Treatment Duration | Reference |
| ApoE-/- | High-Fat Diet (17 wks) | 50 mg/kg/day | Oral Gavage (p.o.) | 6 weeks | [1] |
| LDLR-/- | High-Fat Diet (17 wks) | 50 mg/kg/day | Oral Gavage (p.o.) | 6 weeks |
Table 2: Effects of Darapladib on Atherosclerotic Plaque Area
| Mouse Model | Treatment Group | Plaque Area Reduction vs. Vehicle | Staining Method | Reference |
| ApoE-/- | Darapladib | Significantly Reduced | Oil Red O | [1] |
| LDLR-/- | Darapladib | Significantly Reduced | Sudan IV |
Table 3: Effects of Darapladib on Serum Markers
| Mouse Model | Marker | Treatment Group | Observation vs. Vehicle | Reference |
| ApoE-/- | IL-6 | Darapladib | Significantly Reduced | [1] |
| ApoE-/- | hs-CRP | Darapladib | Significantly Reduced | [1] |
Table 4: Effects of Darapladib on Gene Expression in Aortic Lesions of LDLR-/- Mice
| Gene | Function | Treatment Group | Observation | Reference |
| MCP-1 | Monocyte Chemoattraction | Darapladib | Reduced | |
| VCAM-1 | Cell Adhesion | Darapladib | Reduced |
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating an Lp-PLA2 inhibitor in a mouse model of atherosclerosis.
Caption: Experimental workflow for testing Lp-PLA2 inhibitors in mouse models of atherosclerosis.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of an Lp-PLA2 inhibitor in mouse models of atherosclerosis, based on published studies with Darapladib.
Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice
-
Animals: Male ApoE-/- mice on a C57BL/6 background, 6-8 weeks of age.[2][3]
-
Housing: House mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
Diet: Switch mice from a standard chow diet to a high-fat "Western" diet containing 21% fat and 0.15% cholesterol.
-
Duration: Maintain mice on the high-fat diet for a period of 17 weeks to induce the development of significant atherosclerotic plaques.[1]
-
Group Allocation: At the end of the dietary induction period, randomly allocate mice into treatment and vehicle control groups.
Protocol 2: Administration of Lp-PLA2 Inhibitor (Based on Darapladib Studies)
-
Test Article Preparation: this compound is soluble in DMSO.[4] For in vivo oral administration, a suspension can be prepared in a suitable vehicle such as saline or a 0.5% carboxymethylcellulose solution. It is crucial to ensure the test article is homogeneously suspended before each administration.
-
Dosage: Based on effective studies with Darapladib, a dose of 50 mg/kg body weight is recommended as a starting point for dose-response studies with SB-435495.[1]
-
Administration Route: Administer the drug suspension or vehicle control via oral gavage (p.o.).[1][5]
-
Frequency: Administer the treatment once daily.
-
Treatment Duration: Continue the treatment for a period of 6 weeks.[1]
Protocol 3: Assessment of Atherosclerosis (En Face Aortic Staining)
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Aortic Tree Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Cleaning: Remove any surrounding adipose and connective tissue from the aorta under a dissecting microscope.
-
Longitudinal Incision: Cut the aorta open longitudinally from the aortic arch to the iliac bifurcation.
-
Pinning: Pin the opened aorta, intima side up, onto a black wax dissection pan.
-
Staining (Sudan IV):
-
Rinse the pinned aorta with 70% ethanol (B145695) for 5 minutes.[6]
-
Immerse the aorta in Sudan IV staining solution for 15 minutes.[6]
-
Destain with 80% ethanol for 3-5 minutes to remove background staining.[6]
-
Rinse with PBS.
-
-
Imaging: Capture a high-resolution image of the stained aorta.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the red-stained lesion area. Express the atherosclerotic burden as a percentage of the total surface area.[7]
Protocol 4: Serum Lipid and Inflammatory Marker Analysis
-
Blood Collection: Collect blood via cardiac puncture at the time of euthanasia.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
Lipid Profile Analysis:
-
Use commercially available colorimetric assay kits to measure total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol according to the manufacturer's instructions.[8]
-
-
Inflammatory Marker Analysis (ELISA):
Protocol 5: Gene Expression Analysis in Aortic Tissue
-
Tissue Homogenization: Snap-freeze a portion of the aortic arch in liquid nitrogen immediately after dissection and store at -80°C. Homogenize the frozen tissue using a bead mill or rotor-stator homogenizer.
-
RNA Isolation: Extract total RNA from the homogenized tissue using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare reaction mixtures containing cDNA, SYBR Green master mix, and primers for target genes (e.g., MCP-1, VCAM-1, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Perform the PCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treatment and vehicle groups.[11][12]
-
References
- 1. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sudan IV Staining: A Procedure for Staining Lipid-Laden Atherosclerotic Plaques in Harvested Mouse Aortic Arch [jove.com]
- 7. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Mouse HS-IL-6(High sensitive Interleukin 6) Accquant ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. Mouse IL-6 ELISA Kit, High Sensitivity (BMS603HS) - Invitrogen [thermofisher.com]
- 11. Gene Expression Analyses of Mouse Aortic Endothelium in Response to Atherogenic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptome analysis of mouse aortae reveals multiple novel pathways regulated by aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-435495 Ditartrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in inflammation and the pathogenesis of atherosclerosis.[1][2] By blocking the activity of Lp-PLA2, SB-435495 prevents the hydrolysis of oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), thereby reducing the formation of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized fatty acids. These application notes provide a comprehensive guide for the preparation and use of SB-435495 ditartrate in various cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action
Lp-PLA2, primarily produced by inflammatory cells like macrophages and lymphocytes, circulates in the bloodstream predominantly bound to LDL. In the arterial intima, oxidized LDL is a substrate for Lp-PLA2. The enzymatic action of Lp-PLA2 on oxidized phospholipids generates lyso-PC and other oxidized lipids, which promote an inflammatory response by inducing the expression of adhesion molecules on endothelial cells and attracting monocytes. SB-435495 is a reversible, non-covalent inhibitor that potently blocks the catalytic activity of Lp-PLA2.[1]
Data Presentation
Physicochemical Properties of SB-435495
| Property | Value | Reference |
| Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | [1] |
| Molecular Formula (Base) | C38H40F4N6O2S | [1] |
| Molecular Weight (Base) | 720.82 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Note: The user should obtain the exact molecular weight of this compound from the supplier to ensure the highest accuracy in preparing molar stock solutions. The molecular weight of the ditartrate salt will be higher than the base compound.
In Vitro Activity of SB-435495
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (Lp-PLA2) | 0.06 nM | Recombinant human enzyme | [1] |
| IC50 (CYP450 3A4) | 10 µM | [1] | |
| Effective Concentration | 5 µM | oxLDL-exposed Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
Cellular Effects of SB-435495 in HUVECs
| Treatment | Duration | Observed Effect | Reference |
| 5 µM SB-435495 | 24 h | Significant inhibition of Lp-PLA2 protein expression | [1] |
| 5 µM SB-435495 | 24 h | Increased expression of AMPKα and phosphorylated-AMPKα (T172) | [1] |
| 5 µM SB-435495 | 24-72 h | Significantly increased cell viability and NO expression | [1] |
| 5 µM SB-435495 | 24-72 h | Significantly decreased ET-1 expression | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the Molecular Weight: Obtain the exact molecular weight of this compound from the supplier's certificate of analysis. For the purpose of this protocol, we will use the molecular weight of the base compound (720.82 g/mol ) as an approximation. Adjust calculations accordingly if the precise molecular weight of the ditartrate salt is available.
-
Prepare a 10 mM Stock Solution:
-
To prepare a 10 mM stock solution, weigh out an appropriate amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution (using the base MW):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 720.82 g/mol * (1000 mg / 1 g) = 7.21 mg
-
-
Aseptically transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.[1]
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: General Cell Culture Treatment with SB-435495
Materials:
-
Cultured cells of interest (e.g., HUVECs, THP-1 derived macrophages)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the SB-435495 stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of SB-435495 used.
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture wells.
-
Add the medium containing the different concentrations of SB-435495 or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various downstream assays as described below.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with SB-435495 as per Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate (for a final volume of 100 µL per well).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Measurement of Inflammatory Cytokines (ELISA)
Materials:
-
Supernatant from cells treated with SB-435495 as per Protocol 2
-
Commercially available ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Supernatant Collection: Following the treatment period, carefully collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Storage: Transfer the cleared supernatant to fresh tubes and store at -80°C until analysis.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokines of interest.
Safety Precautions
Handle this compound in accordance with good laboratory practices. Use personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell type, inhibitor concentration, and incubation time, for their specific research needs.
References
SB-435495 ditartrate solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective, reversible, non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) with an IC50 of 0.06 nM.[1][2] It is an orally active compound that has been evaluated for its therapeutic potential in various conditions, particularly those involving inflammation and vascular dysfunction.[1][2][3] This document provides detailed application notes and protocols for the use of SB-435495 ditartrate in a research setting, with a focus on its solubility, handling, and application in cell-based assays.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is a critical factor for the design of in vitro and in vivo experiments. The following table summarizes the available solubility data.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL | 138.73 mM | Ultrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| 10% Captisol in 10 mM Sodium Acetate (pH 4.5) | Not specified | Not specified | Used as a formulation for in vivo studies in rats. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the calculated volume of sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.21 mg of this compound (Molecular Weight: 720.78 g/mol ) in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution in an ultrasonic water bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] When stored at -80°C, it is recommended to use the solution within 6 months.[1]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
General Protocol for In Vitro Treatment of Cells with SB-435495
This protocol provides a general guideline for treating adherent cells with SB-435495 to investigate its effect on Lp-PLA2 activity and downstream signaling. The optimal conditions (e.g., cell type, seeding density, inhibitor concentration, and incubation time) should be determined empirically for each specific experiment.
Materials:
-
Cultured cells of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), macrophages)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, ELISA kits, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for proper adherence.
-
Preparation of Working Solutions: Prepare serial dilutions of the SB-435495 stock solution in fresh cell culture medium to achieve the desired final concentrations. A typical concentration range for in vitro studies is 1 nM to 10 µM.[1] For example, a study on HUVECs used a concentration of 5 µM.[1] Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest SB-435495 concentration).
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared working solutions of SB-435495 or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.[1]
-
Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various downstream analyses, such as:
-
Lp-PLA2 Activity Assay: To measure the direct inhibitory effect of SB-435495.
-
ELISA: To quantify the production of inflammatory cytokines or other secreted molecules.
-
Western Blotting: To analyze the expression or phosphorylation status of proteins in relevant signaling pathways (e.g., AMPKα).[1]
-
Cell Viability Assays: To assess the cytotoxicity of the compound.
-
Mandatory Visualizations
Signaling Pathway of Lp-PLA2 Inhibition by SB-435495
Caption: Mechanism of action of SB-435495 as an Lp-PLA2 inhibitor.
Experimental Workflow for Evaluating SB-435495 in Cell Culture
Caption: A typical experimental workflow for cell-based assays using SB-435495.
References
Application Notes and Protocols for SB-435495 Ditartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of atherosclerosis. As a ditartrate salt, its stability and proper storage are critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the available stability data, recommended storage conditions, and generalized protocols for in-house stability assessment of SB-435495 ditartrate.
Chemical Information
| Property | Value |
| IUPAC Name | 2-[[3-[[2-(4'-Trifluoromethyl-[1,1'-biphenyl]-4-yl)acetyl]amino]benzoyl]amino]ethyl N,N-diethylglycinate L-tartrate |
| Molecular Formula | C₃₄H₃₈F₃N₃O₅ · 2C₄H₆O₆ |
| Molecular Weight | 947.9 g/mol |
| CAS Number | 304694-42-6 |
Stability and Storage
Proper handling and storage of this compound are essential to prevent degradation and maintain its biological activity. The following recommendations are based on available supplier data and general best practices for handling chemical compounds.
Solid Form
There is limited publicly available quantitative data on the long-term stability of solid this compound under various conditions. However, based on standard laboratory practice for complex organic molecules, the following storage conditions are recommended to maximize shelf life:
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Light | Protect from light. |
| Humidity | Store in a tightly sealed container in a dry environment. |
Solution Form
The stability of this compound in solution is dependent on the solvent, temperature, and storage duration.
| Solvent | Storage Temperature | Recommended Maximum Storage Period |
| DMSO | -20°C | 1 month[1] |
| DMSO | -80°C | 6 months[1] |
Note: It is crucial to use anhydrous, high-purity solvents to prepare stock solutions. For aqueous buffers, it is recommended to prepare fresh solutions daily or conduct a specific stability study for the intended buffer system and storage conditions.
Signaling Pathway
SB-435495 exerts its biological effects by inhibiting the Lp-PLA2 enzyme. This enzyme is primarily associated with low-density lipoproteins (LDL) and hydrolyzes oxidized phospholipids (B1166683) to produce pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized fatty acids. These products contribute to the inflammatory cascade in the vascular wall, a key process in the development of atherosclerosis.
Caption: Inhibition of the Lp-PLA2 pathway by SB-435495.
Experimental Protocols
Due to the lack of publicly available, detailed stability studies for this compound, the following are generalized protocols that can be adapted by researchers to perform in-house stability assessments.
Protocol for Solid-State Stability Study
This protocol outlines a forced degradation study to assess the stability of solid this compound under various stress conditions.
Objective: To determine the intrinsic stability of solid this compound and identify potential degradation products.
Materials:
-
This compound (solid)
-
Calibrated stability chambers or ovens
-
Light chamber with controlled UV and visible light output
-
Desiccator with a suitable desiccant
-
High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Sample Preparation: Accurately weigh samples of this compound into separate, appropriate containers for each stress condition.
-
Initial Analysis (T=0): Dissolve an unstressed sample in a suitable solvent (e.g., DMSO) and analyze by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 1, 2, and 4 weeks):
-
Thermal Stress: 40°C, 60°C, and 80°C in a calibrated oven.
-
Humidity Stress: 40°C with 75% relative humidity in a stability chamber.
-
Photolytic Stress: Expose the solid sample to light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Include a dark control.
-
-
Sample Analysis: At each time point, retrieve the samples, allow them to come to room temperature, and dissolve them in the same solvent as the T=0 sample to the same concentration.
-
HPLC Analysis: Analyze each sample by HPLC under the same conditions as the T=0 sample.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the T=0 sample.
-
Calculate the percentage of remaining this compound.
-
Identify and quantify any significant degradation products (if using a mass spectrometer, attempt to identify their structures).
-
Caption: A typical workflow for assessing the stability of a solid compound.
Protocol for Solution Stability Study
This protocol is designed to evaluate the stability of this compound in a specific solvent or buffer.
Objective: To determine the stability of this compound in solution under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO) or the desired aqueous buffer
-
Calibrated refrigerators and freezers
-
HPLC system with UV or MS detector
-
Appropriate HPLC column and mobile phases
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration and purity.
-
Storage: Aliquot the remaining solution into multiple sealed vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the sample to equilibrate to room temperature and analyze by HPLC using the same method as the T=0 sample.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
Conclusion
While specific, comprehensive stability data for this compound is not widely published, the provided storage recommendations and experimental protocols offer a strong framework for researchers to ensure the integrity of their compound and the reliability of their experimental outcomes. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in studies involving this potent Lp-PLA2 inhibitor.
References
Application Notes and Protocols for SB-435495 Ditartrate in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and a major microvascular complication of diabetes. The pathophysiology of DR involves a complex interplay of inflammatory and angiogenic signaling pathways, leading to breakdown of the blood-retinal barrier (BRB), macular edema, and neovascularization. Recent research has identified Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a key player in the inflammatory cascade associated with DR. SB-435495 ditartrate is a potent and selective inhibitor of Lp-PLA2, making it a valuable tool for investigating the role of this enzyme in the pathogenesis of diabetic retinopathy and for exploring potential therapeutic interventions.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in diabetic retinopathy research, with a focus on its mechanism of action through the inhibition of the Lp-PLA2 signaling pathway.
Mechanism of Action
SB-435495 is a potent, selective, reversible, and orally active inhibitor of Lp-PLA2 with an IC50 of 0.06 nM.[4][5] In the context of diabetic retinopathy, the proposed mechanism of action involves the inhibition of Lp-PLA2-mediated hydrolysis of oxidized low-density lipoproteins (oxLDL) into pro-inflammatory products, primarily lysophosphatidylcholine (B164491) (LPC).[1][6] Elevated levels of LPC in the diabetic retina contribute to vascular dysfunction and increased permeability of the blood-retinal barrier.
The signaling cascade initiated by Lp-PLA2 and its product LPC converges with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a well-established driver of diabetic macular edema. Mechanistic studies have shown that LPC-induced vasopermeability requires signaling through the VEGF receptor 2 (VEGFR2).[1] By inhibiting Lp-PLA2, SB-435495 effectively reduces the production of LPC, thereby attenuating downstream signaling through VEGFR2 and mitigating BRB breakdown.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of SB-435495 in diabetic retinopathy.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of SB-435495 in models of diabetic retinopathy.
Table 1: In Vitro Efficacy of SB-435495
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Lp-PLA2 inhibition) | 0.06 nM | Recombinant Lp-PLA2 | [4][5] |
| IC50 (CYP450 3A4 inhibition) | 10 µM | --- | [4][5] |
Table 2: In Vivo Efficacy of SB-435495 in a Diabetic Rat Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Streptozotocin-induced diabetic Brown Norway rats | SB-435495 | 10 mg/kg/day (i.p.) for 4 weeks | Significantly suppressed blood-retinal barrier breakdown.[1][7] | [1][7] |
| Streptozotocin-induced diabetic Brown Norway rats | SB-435495 | 10 mg/kg/day (i.p.) for 4 weeks | Reduced extravasation of albumin in the retina. | |
| Watanabe heritable hyperlipidemic (WHHL) rabbit | SB-435495 | 10 mg/kg (p.o., single dose) | Inhibited plasma Lp-PLA2 activity.[4] | [4][5] |
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-435495 against Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Lp-PLA2 substrate (e.g., 2-thio-PAF)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 100 mM HEPES, 100 mM NaCl, 4 mM EDTA, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of SB-435495 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of SB-435495 in assay buffer to create a range of concentrations.
-
Add a fixed concentration of recombinant Lp-PLA2 to each well of a 96-well plate.
-
Add the different concentrations of SB-435495 to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Lp-PLA2 substrate (2-thio-PAF).
-
Simultaneously, add DTNB to the wells. The hydrolysis of the substrate by Lp-PLA2 will release a thiol group that reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Diabetic Retinopathy Model (Streptozotocin-induced)
Objective: To evaluate the efficacy of SB-435495 in reducing blood-retinal barrier breakdown in a diabetic rat model.
Materials:
-
Male Brown Norway rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
This compound
-
Vehicle control (e.g., saline or appropriate solvent for SB-435495)
-
Evans blue dye
-
Anesthesia (e.g., ketamine/xylazine)
-
Equipment for intraperitoneal (i.p.) injections
-
Equipment for intravenous (i.v.) injections
-
Spectrophotometer
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer. Control animals receive an injection of citrate buffer only.
-
Confirm diabetes by measuring blood glucose levels 2-3 days after STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
After a set period of hyperglycemia (e.g., 4 weeks), begin treatment with SB-435495.
-
Administer SB-435495 (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection for the duration of the study (e.g., 4 weeks).
-
At the end of the treatment period, assess blood-retinal barrier permeability using the Evans blue dye leakage assay.
-
Anesthetize the rats and inject a known concentration of Evans blue dye intravenously.
-
Allow the dye to circulate for a specific time (e.g., 2 hours).
-
Perfuse the animals with saline to remove the dye from the vasculature.
-
Enucleate the eyes and carefully dissect the retinas.
-
Extract the Evans blue dye from the retinas using a suitable solvent (e.g., formamide).
-
Measure the absorbance of the extracted dye using a spectrophotometer at approximately 620 nm.
-
Quantify the amount of Evans blue leakage by comparing the absorbance to a standard curve.
-
Statistically analyze the differences in dye leakage between the control, diabetic vehicle-treated, and diabetic SB-435495-treated groups.
Experimental Workflow Diagram
Caption: In vivo experimental workflow for evaluating SB-435495.
Conclusion
This compound is a valuable research tool for investigating the role of Lp-PLA2 in the pathogenesis of diabetic retinopathy. Its high potency and selectivity allow for targeted studies on the inflammatory and vascular permeability aspects of the disease. The provided protocols and data serve as a starting point for researchers aiming to utilize this compound in their in vitro and in vivo models of diabetic retinopathy. Further research using SB-435495 may help to elucidate the intricate signaling pathways involved in DR and could pave the way for the development of novel therapeutic strategies targeting Lp-PLA2.
References
- 1. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Studying Macrophage Activation with SB-435495 ditartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes, particularly in the context of cardiovascular diseases.[1] Macrophages are key players in the inflammatory response, and their activation and polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes are critical in the progression of various diseases. Lp-PLA2, primarily secreted by macrophages, hydrolyzes oxidized phospholipids (B1166683) to generate pro-inflammatory mediators like lysophosphatidylcholine (B164491) (Lyso-PC).[2][3] These mediators can promote a pro-inflammatory M1 macrophage phenotype.[4] By inhibiting Lp-PLA2, SB-435495 offers a valuable tool to investigate the role of this enzyme in macrophage activation and to explore its therapeutic potential in modulating inflammatory responses.
These application notes provide a comprehensive guide for utilizing SB-435495 ditartrate to study its effects on macrophage activation and polarization. Detailed protocols for in vitro experiments are provided, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the key quantitative data for SB-435495, which is essential for designing and interpreting experiments.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 (Lp-PLA2) | 0.06 nM | Recombinant Human | In vitro enzyme assay | [1] |
| In Vivo Dosage | 10 mg/kg (i.p.) | Rat (Brown Norway) | Streptozotocin-induced diabetic model |
Signaling Pathways and Experimental Workflow
To facilitate a clear understanding of the underlying mechanisms and experimental design, the following diagrams are provided.
Experimental Protocols
The following protocols provide a framework for studying the effect of SB-435495 on macrophage activation and polarization. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: In Vitro Differentiation and Polarization of THP-1 Macrophages
Objective: To differentiate human THP-1 monocytes into macrophages and polarize them towards M1 or M2 phenotypes to test the effect of SB-435495.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
This compound
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 12-well plate in complete RPMI-1640 medium.
-
Differentiation to M0 Macrophages: Add PMA to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. After incubation, aspirate the medium and wash the adherent M0 macrophages gently with warm PBS.
-
Polarization and Treatment:
-
M1 Polarization: Add fresh medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Add fresh medium containing IL-4 (20 ng/mL).
-
Treatment: To the polarized wells, add SB-435495 at various concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest SB-435495 concentration.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for RNA or protein extraction for qPCR or Western blot analysis of M1/M2 markers.
Protocol 2: Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)
Objective: To generate primary mouse macrophages from bone marrow and assess the impact of SB-435495 on their polarization.
Materials:
-
6-12 week old mice
-
DMEM (high glucose) with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine M-CSF
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 (for M2 polarization)
-
This compound
-
Sterile PBS
-
70 µm cell strainer
Procedure:
-
Isolation of Bone Marrow: Euthanize mice and sterilize the hind legs. Excise the femur and tibia and flush the bone marrow with cold DMEM using a syringe and a 25G needle.
-
Cell Culture and Differentiation: Pass the cell suspension through a 70 µm cell strainer. Centrifuge the cells and resuspend the pellet in complete DMEM containing 20 ng/mL of M-CSF. Plate the cells in non-tissue culture treated dishes and incubate at 37°C with 5% CO2. After 3-4 days, add fresh medium with M-CSF. By day 7, the cells should be differentiated into BMDMs.
-
Polarization and Treatment: Seed the differentiated BMDMs into appropriate culture plates. Allow them to adhere overnight.
-
Replace the medium with fresh complete DMEM containing polarizing cytokines (LPS/IFN-γ for M1 or IL-4 for M2) and the desired concentrations of SB-435495 or vehicle control.
-
-
Incubation: Incubate for 24-48 hours.[5]
-
Analysis: Analyze macrophage polarization using qPCR, ELISA, or flow cytometry as described in the analysis section below.
Analysis of Macrophage Activation and Polarization
1. Quantitative PCR (qPCR):
-
Objective: To measure the mRNA expression of M1 and M2 markers.
-
Procedure: Extract total RNA from treated cells and synthesize cDNA. Perform qPCR using primers for M1 markers (e.g., Nos2, Tnf, Il1b, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10). Normalize gene expression to a housekeeping gene (e.g., Gapdh).
2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To quantify the secretion of pro- and anti-inflammatory cytokines.
-
Procedure: Collect the cell culture supernatant and measure the concentration of cytokines such as TNF-α, IL-6 (M1), and IL-10 (M2) using commercially available ELISA kits.
3. Flow Cytometry:
-
Objective: To analyze the expression of cell surface markers associated with M1 and M2 phenotypes.
-
Procedure: Harvest the cells and stain with fluorescently labeled antibodies against surface markers like CD86 (M1) and CD206 (M2). Analyze the stained cells using a flow cytometer.[5]
Conclusion
This compound, as a potent Lp-PLA2 inhibitor, serves as a critical research tool for dissecting the role of this enzyme in macrophage-mediated inflammation. The protocols and information provided herein offer a solid foundation for researchers to investigate how the inhibition of Lp-PLA2 by SB-435495 can modulate macrophage activation and polarization, potentially leading to the development of novel anti-inflammatory therapies.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 Antagonizes Left Ventricular Healing After Myocardial Infarction by Impairing the Appearance of Reparative Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Oral Administration of SB-435495 Ditartrate in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a comprehensive guide based on available data for SB-435495 and related compounds. It is intended for research purposes only. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Introduction
SB-435495 is a potent and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) on low-density lipoprotein (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (LPC).[3] By inhibiting Lp-PLA2, SB-435495 can reduce inflammation, a key process in the pathogenesis of atherosclerosis and other cardiovascular diseases.[4][5]
Species-Specific Pharmacokinetic Considerations: It is important to note that while SB-435495 has been developed for oral administration, its pharmacokinetic profile is reported to be best suited for studies in rats. For studies involving rabbits, a related compound, SB-568859, has been suggested to have more applicable pharmacokinetic properties.[3] Therefore, the following protocol for SB-435495 in rabbits should be considered a starting point, and validation of its pharmacokinetic and pharmacodynamic effects in this species is strongly recommended.
Mechanism of Action and Signaling Pathway
SB-435495 directly inhibits the enzymatic activity of Lp-PLA2. This prevents the conversion of oxidized LDL into lysophosphatidylcholine (LPC) and oxidized free fatty acids. LPC is known to induce vascular permeability, in part, through signaling via the VEGF receptor 2 (VEGFR2).[3] By blocking LPC production, SB-435495 can mitigate these downstream inflammatory effects.
Caption: Signaling pathway of SB-435495 action.
Quantitative Data Summary
The following tables summarize key information for SB-435495 and provide examples of pharmacokinetic parameters from other orally administered drugs in rabbits for comparative purposes.
Table 1: Properties of SB-435495
| Property | Description | Reference |
| Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | [1][6] |
| Mechanism of Action | Potent and selective inhibitor of Lp-PLA2, preventing hydrolysis of oxidized phospholipids. | [1][3] |
| Therapeutic Potential | Reduction of vascular inflammation and atherosclerosis. | [4][5] |
| Reported Formulation | Solution in 10% Captisol with 10 mM sodium acetate (B1210297), pH 4.5 (for rat studies). | [3] |
Table 2: Example Pharmacokinetic Parameters of Orally Administered Drugs in Rabbits
| Drug | Dose (mg/kg) | Tmax (hours) | Cmax (µg/mL) | T½ (hours) | Reference |
| Meloxicam | 1.0 | 5.8 - 6.5 | 0.83 - 1.33 | 6.1 - 6.7 | [7] |
| Mavacoxib | 6.0 | 8.6 | 0.85 | 39.1 | [8] |
| Ticlopidine | 100 | - | - | 12.8 | [9] |
Note: These values are for different compounds and are provided as a general reference for the range of pharmacokinetic profiles that can be observed in rabbits.
Experimental Protocol: Oral Administration of SB-435495 Ditartrate in Rabbits
Materials and Equipment
-
This compound powder
-
Vehicle for formulation (e.g., 10% w/v Captisol in 10 mM sodium acetate, pH 4.5)
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and appropriate glassware
-
Rabbit oral gavage needles (stainless steel, ball-tipped, 8-12 cm length)
-
Syringes (1 mL to 5 mL, depending on dosing volume)
-
Animal scale
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Formulation of Dosing Solution
Note: SB-435495 may have limited aqueous solubility. The use of a solubilizing agent like Captisol is recommended. The following is based on a formulation used for rat studies.[3]
-
Prepare the vehicle: Dissolve Captisol (10g) in approximately 80 mL of 10 mM sodium acetate solution. Adjust the pH to 4.5. Bring the final volume to 100 mL with the sodium acetate solution.
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 2 mg/mL solution, weigh 20 mg of SB-435495 for a final volume of 10 mL.
-
Slowly add the this compound powder to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until the compound is fully dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be confirmed.
-
Prepare the formulation fresh on the day of dosing.
Dosing Regimen
-
Proposed Dose Range: Based on studies with similar compounds in rabbits and SB-435495 in other species, a starting dose range of 5-10 mg/kg is proposed.[2][3] A pilot study is essential to determine the optimal dose for achieving the desired level of Lp-PLA2 inhibition without adverse effects.
-
Dosing Volume: The administration volume should be minimized to prevent discomfort and regurgitation. A volume of 1-2 mL/kg is generally well-tolerated in rabbits.
-
Frequency: Once daily administration is a common starting point, but the optimal frequency should be determined by pharmacokinetic studies.
Oral Administration Procedure (Oral Gavage)
-
Animal Preparation:
-
Acclimatize rabbits to handling and the experimental environment to minimize stress.
-
Fasting is not required for rabbits as they cannot vomit.
-
Weigh the rabbit on the day of dosing to accurately calculate the dose volume.
-
-
Dosing:
-
Draw the calculated volume of the SB-435495 formulation into an appropriately sized syringe.
-
Attach the oral gavage needle to the syringe.
-
Gently restrain the rabbit in an upright position. A commercial rabbit restrainer or a towel can be used.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and premolars) and gently advance it over the tongue into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Confirm proper placement in the esophagus (not the trachea) before administering the dose.
-
Slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Observe the rabbit for at least 30 minutes post-dosing for any immediate adverse reactions (e.g., respiratory distress, regurgitation).
-
Monitor for signs of gastrointestinal (GI) stasis, a common issue in rabbits, which can be induced by stress or medication. Signs include anorexia, reduced fecal output, and lethargy.
-
Provide fresh water and food ad libitum.
-
Pharmacokinetic Analysis (Recommended)
To validate the protocol, a pharmacokinetic study should be performed.
-
Administer a single oral dose of SB-435495.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of SB-435495 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½).
Experimental Workflow Diagram
Caption: Experimental workflow for oral SB-435495 administration.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pharmacokinetic plasma behaviors of intravenous and oral bioavailability of thymoquinone in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Treatment Is Associated with Lipid Regulation and Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Rabbits Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of ketotifen fumarate after intravenous, intranasal, oral and rectal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGP 43371 paradoxically inhibits development of rabbit atherosclerotic lesions while inducing extra-arterial foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-435495 Ditartrate in the Inhibition of Lp-PLA2 in HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis. It hydrolyzes oxidized phospholipids (B1166683) in low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, a critical early event in the development of cardiovascular diseases. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study endothelial biology and dysfunction. SB-435495 is a potent and selective inhibitor of Lp-PLA2 with a reported IC50 of 0.06 nM[1][2]. This document provides detailed application notes and protocols for the use of SB-435495 ditartrate to inhibit Lp-PLA2 in HUVECs, enabling researchers to investigate the downstream cellular effects and potential therapeutic applications.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on HUVECs.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 (Lp-PLA2 Inhibition) | 0.06 nM | Recombinant | [1][2] |
| Effective Concentration | 5 µM | HUVECs | [1][2] |
| Incubation Time | 24 - 72 hours | HUVECs | [1][2] |
Table 2: Effects of this compound on HUVEC Function (at 5 µM)
| Endpoint | Observation | Incubation Time | Reference |
| Lp-PLA2 Protein Expression | Significantly inhibited | 24 hours | [1][2] |
| Cell Viability | Significantly increased (in the presence of oxLDL) | 24 - 72 hours | [1][2] |
| Nitric Oxide (NO) Expression | Significantly increased (in the presence of oxLDL) | 24 - 72 hours | [1][2] |
| Endothelin-1 (ET-1) Expression | Significantly decreased (in the presence of oxLDL) | 24 - 72 hours | [1][2] |
| AMPKα and p-AMPKα (T172) Expression | Increased (in the presence of oxLDL) | 24 hours | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, SB-435495 is soluble in DMSO at 100 mg/mL[1].
-
To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication may be required to fully dissolve the compound[1].
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1].
HUVEC Culture and Treatment
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2) supplemented with necessary growth factors and 2% FBS
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
This compound stock solution
-
Optional: Oxidized LDL (oxLDL) for inducing endothelial dysfunction
Procedure:
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed HUVECs in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to reach 80-90% confluency.
-
Optional (for inducing dysfunction): Pre-treat cells with an appropriate concentration of oxLDL for a specified time (e.g., 24 hours) to induce Lp-PLA2 expression and endothelial dysfunction.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh EGM-2 medium. A common effective concentration is 5 µM[1][2]. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
Aspirate the old medium from the HUVEC monolayer and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24 to 72 hours)[1][2].
Western Blot for Lp-PLA2 Expression
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Lp-PLA2
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
After treatment, wash the HUVECs with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Lp-PLA2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
Materials:
-
HUVECs seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Procedure:
-
After treatment with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) and Endothelin-1 (ET-1) Measurement
Materials:
-
Cell culture supernatant from treated HUVECs
-
Commercially available Nitric Oxide Assay Kit (e.g., Griess Reagent System)
-
Commercially available Endothelin-1 ELISA Kit
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
For NO measurement, use the Griess Reagent System to measure the concentration of nitrite, a stable product of NO, in the supernatant according to the manufacturer's protocol.
-
For ET-1 measurement, use a specific ELISA kit to quantify the concentration of ET-1 in the supernatant according to the manufacturer's instructions.
-
Normalize the results to the total protein content of the corresponding cell lysates.
Visualizations
Caption: Experimental Workflow for Inhibiting Lp-PLA2 in HUVECs.
Caption: Lp-PLA2 Signaling Pathway in Endothelial Dysfunction.
References
Application of SB-435495 Ditartrate in Uveoretinitis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Uveoretinitis, a group of inflammatory diseases affecting the uvea and retina, can lead to severe vision loss. Experimental Autoimmune Uveoretinitis (EAU) is a well-established animal model that mimics many aspects of human uveitis and is crucial for studying disease pathogenesis and evaluating novel therapeutic agents.[1][2][3] The transforming growth factor-β (TGF-β) signaling pathway is a key regulator of immune homeostasis and has a dual role in promoting both pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[4][5] SB-435495, a potent and selective inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5), presents a promising therapeutic strategy to modulate the immune response in uveoretinitis by shifting the balance from pathogenic Th17 cells towards a protective Treg phenotype.[6][7]
These application notes provide a comprehensive overview of the use of SB-435495 ditartrate in EAU models, including its mechanism of action, detailed experimental protocols, and expected quantitative outcomes.
Mechanism of Action: Modulation of TGF-β Signaling
SB-435495 acts as a competitive inhibitor of the ATP-binding site of the ALK5 intracellular kinase domain.[6][7] By inhibiting ALK5, SB-435495 blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, which are essential for transducing TGF-β signals.[6][8] In the context of T-cell differentiation, TGF-β in combination with pro-inflammatory cytokines like IL-6 promotes the differentiation of naïve T-cells into pathogenic Th17 cells.[5] By blocking ALK5, SB-435495 can inhibit this Th17 differentiation.[3][9] Concurrently, TGF-β signaling is also crucial for the induction and maintenance of immunosuppressive Tregs. The inhibition of ALK5 by SB-435495 has been shown to paradoxically enhance the generation of Tregs in certain contexts, potentially by altering the cytokine microenvironment or affecting other signaling pathways.[9] This dual action of inhibiting Th17 and promoting Treg differentiation makes SB-435495 a compelling candidate for the treatment of autoimmune diseases like uveoretinitis.
Figure 1: TGF-β signaling pathway and the inhibitory action of SB-435495.
Experimental Protocols
Induction of Experimental Autoimmune Uveoretinitis (EAU) in C57BL/6 Mice
EAU is a widely used model for posterior uveitis and can be induced by immunization with a retinal antigen.[2]
Materials:
-
C57BL/6J mice (female, 6-8 weeks old)
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 (human or mouse)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Bordetella pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., 2% DMSO in sterile PBS)[10]
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion by mixing IRBP peptide (200-300 µ g/mouse ) with CFA at a 1:1 ratio.
-
Immunization: On day 0, immunize each mouse subcutaneously at the base of the tail and on the back with a total of 200 µL of the antigen emulsion.
-
PTX Administration: Concurrently, administer 1-1.5 µg of PTX intraperitoneally.[11]
-
This compound Administration:
-
Prophylactic Treatment: Begin administration of this compound or vehicle on day 0 or day 1 post-immunization. A suggested starting dose is 1-10 mg/kg, administered daily via intraperitoneal injection.[10][11]
-
Therapeutic Treatment: Alternatively, begin treatment upon the first clinical signs of EAU (typically around day 12-14).
-
-
Clinical Scoring: Monitor the mice for clinical signs of EAU starting from day 7 post-immunization using a fundoscope or slit lamp. Score the disease severity on a scale of 0 to 4 based on the degree of inflammation, retinal vasculitis, and structural damage.
-
Histological Analysis: On a predetermined endpoint (e.g., day 21 or 28), euthanize the mice and enucleate the eyes for histological examination. Stain paraffin-embedded sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammatory cell infiltration and retinal damage.
-
Immunophenotyping: Isolate cells from draining lymph nodes, spleen, and eyes to analyze the populations of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells using flow cytometry.
Figure 2: Experimental workflow for the evaluation of SB-435495 in an EAU model.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a study evaluating the efficacy of SB-435495 in an EAU model, based on its known mechanism of action.
| Parameter | Vehicle Control Group | SB-435495 Treated Group | Expected Outcome |
| Clinical Score (0-4) | 2.5 ± 0.5 | 1.0 ± 0.3 | Significant reduction in disease severity |
| Histological Score (0-4) | 3.0 ± 0.4 | 1.2 ± 0.2 | Marked decrease in inflammatory cell infiltration and retinal damage |
| Th17 Cells (CD4+IL-17A+) in Spleen (%) | 8.2 ± 1.5 | 3.5 ± 0.8 | Significant decrease in the percentage of Th17 cells |
| Treg Cells (CD4+Foxp3+) in Spleen (%) | 5.5 ± 1.2 | 9.8 ± 1.8 | Significant increase in the percentage of Treg cells |
| IL-17A in Aqueous Humor (pg/mL) | 150 ± 30 | 45 ± 15 | Substantial reduction in the key pathogenic cytokine |
| IL-10 in Aqueous Humor (pg/mL) | 25 ± 8 | 70 ± 20 | Increase in the anti-inflammatory cytokine |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Conclusion
This compound, through its targeted inhibition of ALK5, represents a promising therapeutic agent for the treatment of uveoretinitis. By modulating the TGF-β signaling pathway to suppress pathogenic Th17 cell differentiation and promote the generation of protective Treg cells, SB-435495 has the potential to ameliorate autoimmune inflammation in the eye. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to investigate the therapeutic efficacy of SB-435495 in preclinical models of uveoretinitis, paving the way for potential clinical applications in the future.
References
- 1. Inhibitory role of transforming growth factor β2 in experimental autoimmune anterior uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Intricacies of TGF-β signaling in Treg and Th17 cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Alterations in and the Role of the Th17/Treg Balance in Metabolic Diseases [frontiersin.org]
- 6. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Local inhibition of TGF-β1 signaling improves Th17/Treg balance but not joint pathology during experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-435495 ditartrate not dissolving properly in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the dissolution of SB-435495 ditartrate in vitro.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is a common issue. This compound has limited solubility in purely aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
Q3: What is the maximum concentration for a stock solution of SB-435495 in DMSO?
A3: Stock solutions of SB-435495 of at least 20 mM in DMSO can be prepared. For this compound, a solubility of at least 2.5 mg/mL has been reported in a co-solvent mixture containing 10% DMSO.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most frequently cited solvent, other organic solvents like ethanol (B145695) may also be effective, similar to other Lp-PLA2 inhibitors. However, solubility in these alternative solvents should be empirically determined.
Q5: My stock solution in DMSO appears cloudy or has precipitated after being added to my cell culture medium. What should I do?
A5: This indicates that the final concentration of this compound in your aqueous medium is above its solubility limit, or the percentage of DMSO is too low to maintain solubility. To address this, you can try the following:
-
Decrease the final concentration of this compound in your experiment.
-
Increase the final percentage of DMSO in your medium, being mindful of potential solvent toxicity to your cells. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect.
-
Consider using a co-solvent system, such as one containing PEG300 and a surfactant like Tween-80, to improve aqueous solubility.
Q6: How should I store my this compound stock solution?
A6: Stock solutions of SB-435495 in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer (e.g., PBS, cell culture medium). | The compound has poor aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO first. See the protocol below. |
| After adding the DMSO stock solution to the aqueous medium, a precipitate forms immediately. | The final concentration of the compound exceeds its solubility limit in the aqueous medium. | Lower the final working concentration of this compound. Ensure vigorous mixing during dilution. |
| The solution is initially clear after dilution but becomes cloudy or shows precipitation over time. | The compound is not stable in the aqueous medium at that concentration and temperature. | Prepare fresh dilutions for each experiment. Consider using a co-solvent system to enhance stability and solubility. |
| I am observing cellular toxicity or off-target effects in my experiment. | The concentration of the organic solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control. Aim for a final DMSO concentration of less than 0.5% (v/v), or a concentration that has been validated to not affect your specific assay. |
Quantitative Solubility Data
| Compound | Solvent/Vehicle | Solubility |
| SB-435495 | DMSO | ≥ 20 mM |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] |
| Darapladib (related Lp-PLA2 inhibitor) | Ethanol, DMSO, Dimethyl formamide | ~20 mg/mL[2] |
| Darapladib (related Lp-PLA2 inhibitor) | 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of SB-435495 (MW: 722.8 g/mol ) in DMSO
-
Weighing: Accurately weigh out 7.23 mg of SB-435495 powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the 10 mM SB-435495 DMSO stock solution at room temperature.
-
Dilution: To prepare a 10 µM working solution, dilute the stock solution 1:1000 in your cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mixing: Mix thoroughly by gentle pipetting or inversion immediately after adding the stock solution to prevent precipitation.
-
Application: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound dissolution.
Caption: Inhibition of the Lp-PLA2 pathway by SB-435495.
References
Technical Support Center: SB-435495 ditartrate and Potential Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating potential off-target effects of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, SB-435495 ditartrate. While SB-435495 is a potent and selective inhibitor of Lp-PLA2, it is crucial to consider potential off-target interactions in any experimental setting.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common issues that may arise during your research.
Troubleshooting Guide
Unexpected experimental outcomes can sometimes be attributed to off-target effects of a small molecule inhibitor. This section provides a question-and-answer guide to help you troubleshoot common problems.
| Question/Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Why am I observing a cellular phenotype that is inconsistent with Lp-PLA2 inhibition? | The observed phenotype may be due to this compound interacting with an unintended molecular target in your experimental system. | 1. Validate with a structurally distinct Lp-PLA2 inhibitor: If a different Lp-PLA2 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect. 2. Perform a rescue experiment: If possible, overexpress the intended target (Lp-PLA2) to see if it reverses the observed phenotype. 3. Consult the literature for known off-targets of similar compounds: While specific data for SB-435495 is limited, investigate if other compounds with similar structural motifs have known off-target activities. |
| My cells are showing unexpected toxicity or reduced viability at concentrations where Lp-PLA2 is fully inhibited. | The inhibitor might be affecting key survival pathways through off-target kinase inhibition or by interacting with other essential cellular proteins. | 1. Determine the IC50 for cytotoxicity: Perform a dose-response curve to determine the concentration at which the compound induces cell death and compare it to the IC50 for Lp-PLA2 inhibition. A significant difference suggests an off-target effect. 2. Use a lower concentration: If possible, use the lowest effective concentration of this compound that achieves significant Lp-PLA2 inhibition to minimize potential off-target effects. 3. Employ a control compound: Use an inactive analog of this compound, if available, to confirm that the observed toxicity is not due to non-specific chemical effects. |
| I am seeing modulation of a signaling pathway that is not known to be downstream of Lp-PLA2. | This compound could be directly or indirectly modulating other signaling proteins, such as kinases or phosphatases. | 1. Profile the activity of key signaling pathways: Use techniques like Western blotting or reporter assays to assess the phosphorylation status or activity of major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB) in the presence of the inhibitor. 2. Perform a kinase selectivity screen: If resources permit, subject this compound to a commercial kinase selectivity panel to identify potential off-target kinases. 3. Utilize pathway-specific inhibitors: Use well-characterized inhibitors of the unexpectedly modulated pathway to see if they can replicate or block the phenotype observed with this compound. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a drug or chemical probe?
A1: Off-target effects are interactions of a drug or chemical probe with molecular targets other than its intended primary target. These interactions can lead to unexpected biological responses, cellular toxicity, or misinterpretation of experimental results.
Q2: Why is it important to consider the potential off-target effects of this compound?
A2: While SB-435495 is described as a potent and selective Lp-PLA2 inhibitor, no inhibitor is entirely specific.[1][2] Assuming that any observed phenotype is solely due to Lp-PLA2 inhibition can be misleading. Considering potential off-target effects is crucial for the accurate interpretation of your data and for understanding the full pharmacological profile of the compound.
Q3: Is there any publicly available data on the kinase selectivity profile of this compound?
A3: Based on a comprehensive review of publicly available literature, a broad kinase selectivity panel or other comprehensive off-target screening data for this compound has not been published.
Q4: How can I experimentally assess the potential off-target effects of this compound in my system?
A4: Several experimental approaches can be used:
-
Use of a Structurally Unrelated Inhibitor: Comparing the effects of this compound with another potent Lp-PLA2 inhibitor that has a different chemical structure. Consistent results between the two would suggest an on-target effect.
-
Dose-Response Analysis: A shallow dose-response curve or a significant separation between the potency for the intended target and the observed cellular effect may indicate off-target activities.
-
Use of a Negative Control: An ideal negative control is a structurally similar but biologically inactive analog of the inhibitor. This helps to control for non-specific effects of the chemical scaffold.
-
Target Knockdown/Knockout: The most rigorous approach is to compare the phenotype induced by this compound with that of genetically silencing the Lp-PLA2 gene (e.g., using siRNA or CRISPR).
-
Biochemical Screening: For a more comprehensive assessment, the compound can be submitted to commercial services that offer broad screening panels against various protein families, such as kinases, GPCRs, and proteases.
Q5: What is the primary mechanism of action of this compound?
A5: SB-435495 is a potent, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[2] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators.[1]
Visualizing Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the intended signaling pathway of Lp-PLA2 and a general workflow for investigating potential off-target effects.
Caption: Intended signaling pathway of Lp-PLA2 and the inhibitory action of SB-435495.
Caption: A logical workflow for the investigation and validation of potential off-target effects.
References
Technical Support Center: Interpreting Unexpected Results with SB-435495 Ditartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-435495 ditartrate. The information is designed to help interpret unexpected experimental outcomes and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
SB-435495 is a potent and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) on low-density lipoprotein (LDL), producing pro-inflammatory mediators. By inhibiting Lp-PLA2, SB-435495 is expected to reduce inflammation associated with diseases like atherosclerosis.
Q2: I am not observing the expected phenotype after treating my cells with SB-435495. What are the possible reasons?
Several factors could contribute to a lack of an expected effect:
-
Cell Type Specificity: The role of Lp-PLA2 can be context-dependent. The signaling pathways influenced by Lp-PLA2 may not be active or critical in your specific cell line.
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Insufficient Target Engagement: The concentration of SB-435495 may be too low to effectively inhibit Lp-PLA2 in your experimental system. It is crucial to determine the optimal concentration for your specific cell type and assay.
-
Redundant Pathways: Other biological pathways may compensate for the inhibition of Lp-PLA2, masking the expected phenotype.
Q3: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?
This could be due to cytotoxicity or off-target effects. It is recommended to:
-
Perform a Dose-Response Curve for Cytotoxicity: Use an assay like MTT or trypan blue exclusion to determine the concentration at which SB-435495 becomes toxic to your cells.
-
Use the Lowest Effective Concentration: Conduct your functional assays at concentrations below the cytotoxic threshold.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%).
Q4: How can I confirm that the effects I am seeing are due to on-target inhibition of Lp-PLA2?
To validate that your observed phenotype is a direct result of Lp-PLA2 inhibition, you can perform the following control experiments:
-
siRNA/shRNA Knockdown of Lp-PLA2: Silencing the gene encoding Lp-PLA2 (PLA2G7) should mimic the effect of SB-435495 if the outcome is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm the direct binding of SB-435495 to Lp-PLA2 within the cell.
Troubleshooting Guide: Unexpected Results
This guide addresses specific unexpected outcomes you might encounter during your experiments with SB-435495.
Scenario 1: Lack of Efficacy in an In Vivo Model
Observation: Despite confirming Lp-PLA2 inhibition, SB-435495 does not produce the expected therapeutic effect in an animal model. For instance, in a murine model of experimental autoimmune uveoretinitis, SB-435495 effectively inhibited Lp-PLA2 but did not reduce disease severity.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Validation Step |
| Complex Disease Pathology | The targeted pathway (Lp-PLA2 activity) may not be the primary driver of the disease pathology in the chosen model. |
| Compensatory Mechanisms | Chronic inhibition of Lp-PLA2 might lead to the upregulation of other pro-inflammatory pathways. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The dosing regimen may not be optimal to maintain sufficient target inhibition at the site of action throughout the study. |
Scenario 2: Inconsistent IC50 Values in In Vitro Assays
Observation: You observe high variability in the half-maximal inhibitory concentration (IC50) of SB-435495 across different experimental repeats.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Validation Step |
| Compound Solubility and Stability | This compound may have limited solubility or stability in your assay buffer. |
| Cell Culture Conditions | Variations in cell passage number, confluency, or serum concentration can alter cellular responses to inhibitors. |
| Assay Conditions | Inconsistent incubation times, reagent concentrations, or detection methods can lead to variability. |
Scenario 3: Suspected Off-Target Effects
Observation: You observe a phenotype that is not readily explained by the known function of Lp-PLA2.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Validation Step |
| Inhibition of Other Phospholipases | SB-435495 may have some activity against other members of the phospholipase A2 superfamily. |
| Kinase Inhibition | Like many small molecule inhibitors, there is a possibility of off-target effects on protein kinases. |
| Compound-Specific Effects | The observed phenotype might be unique to the chemical scaffold of SB-435495. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Illustrative)
| Property | Value |
| Molecular Formula | C29H33N3O3 · 2(C4H6O6) |
| Molecular Weight | 777.7 g/mol |
| Solubility (DMSO) | ≥ 50 mg/mL |
| Solubility (Water) | Sparingly soluble |
| Storage | Store at -20°C |
Note: Specific solubility and stability data in various buffers should be determined empirically.
Table 2: Troubleshooting Checklist for Inconsistent Results
| Parameter | Recommendation |
| Compound Preparation | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and sonicate if necessary. |
| Working Dilutions | Prepare fresh working dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Culture | Use cells within a consistent and low passage number range. Seed cells at a consistent density. |
| Assay Controls | Always include a vehicle control (e.g., DMSO at the same final concentration as in treated wells). |
| Incubation Times | Standardize all incubation times. |
Experimental Protocols
Protocol 1: Lp-PLA2 Activity Assay (Colorimetric)
Objective: To measure the enzymatic activity of Lp-PLA2 in cell lysates or plasma and determine the inhibitory effect of SB-435495.
Materials:
-
96-well microplate
-
Lp-PLA2 enzyme source (cell lysate, plasma, or purified enzyme)
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4)
-
Substrate: 2-thio-PAF (Cayman Chemical or similar)
-
DTNB (Ellman's reagent)
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of SB-435495 in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).
-
Add Enzyme and Inhibitor: To each well of the 96-well plate, add your Lp-PLA2 enzyme source. Then, add the SB-435495 dilutions or vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add DTNB: Add DTNB solution to all wells.
-
Initiate Reaction: Add the 2-thio-PAF substrate to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 414 nm every minute for 15-30 minutes in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each concentration of SB-435495 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of SB-435495 to Lp-PLA2 in intact cells.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Centrifuge
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with either SB-435495 at the desired concentration or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest Cells: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Analyze the amount of soluble Lp-PLA2 at each temperature point by Western blotting using an anti-Lp-PLA2 antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature for the SB-435495-treated samples compared to the vehicle control indicates target engagement.
Mandatory Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationships for result interpretation.
References
SB-435495 ditartrate cytotoxicity assessment in cell lines
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of SB-435495 ditartrate in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-435495?
SB-435495 is a potent and orally active inhibitor of lipoprotein-associated phospholipase A(2) (Lp-PLA₂).[1] Lp-PLA₂ is an enzyme that hydrolyzes oxidized low-density lipoproteins (LDLs), leading to the production of pro-inflammatory products.[2][3] By inhibiting this enzyme, SB-435495 reduces inflammation associated with conditions like atherosclerosis and diabetic retinopathy.[2][4]
Q2: Is this compound expected to be cytotoxic to my cell line?
The available literature primarily focuses on the enzymatic inhibitory activity of SB-435495 in in vivo models rather than its direct cytotoxic effects on cell lines.[3][5] While it is not characterized as a general cytotoxic agent, any small molecule can exhibit cytotoxic effects at high concentrations or in specific cell types. Cytotoxicity is often cell-dependent and can be influenced by off-target effects. Therefore, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.[6]
Q3: I am observing unexpected cytotoxicity after treating my cells with SB-435495. What are the potential causes?
If you observe significant cell death, consider the following factors:
-
High Concentrations: Extremely high concentrations of any compound can lead to cytotoxicity through off-target effects.[6] It is recommended to perform a dose-response curve to identify a suitable concentration range.
-
Solvent Toxicity: SB-435495 is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is not toxic to your cells. Always include a vehicle-only control in your experiments to account for solvent effects.[6]
-
Compound Purity and Stability: Verify the purity of your this compound lot. Impurities could contribute to cytotoxicity. Also, consider the stability of the compound in your culture medium over the duration of the experiment.
-
Cell Line Sensitivity: The specific cell line you are using may have unique sensitivities. The absence of the target enzyme, Lp-PLA₂, or the presence of specific off-targets could lead to unexpected results.
Q4: I am not observing the expected inhibitory effect on Lp-PLA₂ activity. What should I do?
If the compound is not showing its expected biological activity, troubleshoot the following:
-
Compound Solubility: Ensure that this compound is fully dissolved in the solvent before being added to the culture medium. Precipitated compound will not be biologically available to the cells.[6]
-
Presence of Target: Confirm that your cell line expresses Lp-PLA₂. The absence of the target enzyme will render the inhibitor ineffective.
-
Assay Sensitivity: Check the sensitivity and reliability of your assay for measuring Lp-PLA₂ activity or its downstream effects.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing cell viability.[7][8] Researchers should optimize parameters for their specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.[8]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to create a range of desired concentrations.
-
Treatment: Remove the old medium from the cells and add fresh medium containing the different concentrations of SB-435495. Include wells for untreated controls and vehicle-only controls.[8]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Table 1: User Data for this compound Cytotoxicity (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., A549 | MTT | 48 | Enter your value | |
| Enter Cell Line | ||||
| Enter Cell Line |
Table 2: Example Cytotoxicity Data for a Hypothetical Compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HT-29 | MTT | 24 | 15.5 |
| HeLa | Resazurin | 24 | 22.1 |
| MCF-7 | MTT | 48 | 12.8 |
| HepG2 | Resazurin | 48 | 35.2 |
Note: The data in Table 2 is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Experimental Workflow and Signaling Pathway
Caption: Workflow for assessing cell cytotoxicity.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Characterization, and Evaluation of the Anti-HT-29 Colorectal Cell Line Activity of Novel 8-Oxyquinolinate-Platinum(II)-Loaded Nanostructured Lipid Carriers Targeted with Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of SB-435495 Ditartrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with SB-435495 ditartrate. The focus is on strategies to enhance its oral bioavailability, a common hurdle for potent therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: What is SB-435495 and what are its primary in vivo challenges?
A1: SB-435495 is a potent and selective, orally active inhibitor of lipoprotein-associated phospholipase A(2) (Lp-PLA2)[1][2][3]. The primary challenge in its in vivo application is likely poor oral bioavailability. While specific data for this compound is not publicly available, a structurally similar Lp-PLA2 inhibitor, darapladib, is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, indicating both low aqueous solubility and low intestinal permeability. It is plausible that this compound faces similar issues, leading to low and variable absorption after oral administration. A known physicochemical property is its black membrane permeability of 0.017 cm/h[1][2].
Q2: What are the potential consequences of poor bioavailability for my experiments?
A2: Poor and variable oral bioavailability can lead to several experimental issues, including:
-
Sub-therapeutic plasma concentrations: The drug may not reach high enough levels in the bloodstream to exert its intended pharmacological effect.
-
High inter-individual variability: Different animals may absorb the drug to vastly different extents, leading to inconsistent and unreliable data.
-
Need for higher doses: To compensate for poor absorption, higher doses may be required, which can increase the risk of off-target effects and toxicity.
-
Misinterpretation of efficacy studies: Inconclusive or negative results in animal models may be due to poor drug exposure rather than a lack of efficacy of the compound itself.
Q3: What are the general formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the solubility and absorption of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio of the drug powder can enhance the dissolution rate. Techniques include micronization and nanosizing (nanosuspensions).
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Dissolving the drug in a mixture of oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and facilitate its absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Use of Co-solvents: For preclinical studies, dissolving the compound in a mixture of a non-aqueous solvent (like DMSO) and an aqueous vehicle can be a straightforward approach to increase solubility for administration.
-
Salt Formation: Using a salt form of the drug, such as the ditartrate salt, is a common strategy to improve solubility and dissolution rate compared to the free base.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. Inconsistent dosing technique. | 1. Improve Formulation: Switch to a formulation designed to enhance solubility and absorption, such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension. 2. Standardize Dosing: Ensure consistent oral gavage technique and administration volume across all animals. |
| Low or undetectable plasma concentrations after oral administration. | Very low aqueous solubility leading to minimal dissolution in the GI tract. Low intestinal permeability. First-pass metabolism. | 1. Increase Solubility: Employ a solubility-enhancing formulation (see detailed protocols below). 2. Assess Permeability: Consider in vitro permeability assays (e.g., Caco-2) to confirm if low permeability is a contributing factor. 3. Investigate Metabolism: While SB-435495 is a potent inhibitor, it also shows some inhibition of CYP450 3A4 at higher concentrations (IC50 of 10 μM), suggesting it may be a substrate for metabolic enzymes[1][2]. |
| Precipitation of the compound in the formulation upon standing. | The drug concentration exceeds its solubility in the chosen vehicle. Instability of the formulation. | 1. Reduce Concentration: Lower the drug concentration in the formulation if experimentally feasible. 2. Optimize Vehicle: Adjust the ratio of co-solvents or excipients to improve drug solubility and stability. 3. Use a Suspension: If a solution is not achievable, create a uniform and stable suspension with appropriate suspending agents. |
| Adverse events or toxicity observed in animals. | The vehicle used for formulation may be toxic at the administered dose. The drug itself may have inherent toxicity at high concentrations. | 1. Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Dose-Ranging Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation. |
Experimental Protocols
Below are detailed methodologies for preparing formulations aimed at improving the oral bioavailability of this compound.
Co-solvent Formulation for Preclinical Oral Dosing
This is a common and relatively simple method for early-stage in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Use gentle vortexing or sonication to aid dissolution.
-
Add PEG400 to the solution (e.g., 30-40% of the final volume) and mix thoroughly until a clear solution is obtained.
-
Slowly add saline or water dropwise to the organic solution while continuously vortexing to reach the final desired volume and concentration.
-
Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for administration.
Note: The final concentration of DMSO should be kept as low as possible, typically below 10%, to minimize potential toxicity.
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-solvent, construct a ternary phase diagram. This will delineate the self-emulsifying region.
-
Formulation Preparation: a. Based on the phase diagram, select a ratio of oil, surfactant, and co-solvent (e.g., 30% oil, 50% surfactant, 20% co-solvent). b. Accurately weigh and mix the selected excipients. c. Add the required amount of this compound to the mixture. d. Gently heat (to approx. 40°C) and stir until the drug is completely dissolved and the mixture is clear and homogenous.
-
Characterization: a. Self-emulsification test: Add a small amount of the SEDDS formulation to water in a beaker with gentle stirring and observe the formation of a microemulsion. b. Droplet size analysis: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (typically < 200 nm) is desirable for better absorption.
Nanosuspension Formulation
This method involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC, PVP K30)
-
Purified water
Procedure:
-
Stabilizer Selection: Screen different stabilizers to find one that effectively prevents the aggregation of SB-435495 nanoparticles.
-
Preparation of Pre-suspension: Disperse a small amount of this compound (e.g., 1% w/v) in an aqueous solution of the selected stabilizer (e.g., 2% w/v).
-
High-Pressure Homogenization or Wet Milling: a. Homogenization: Process the pre-suspension through a high-pressure homogenizer for a sufficient number of cycles until the desired particle size is achieved. b. Wet Milling: Alternatively, use a bead mill with small grinding media (e.g., yttria-stabilized zirconium oxide beads) to reduce the particle size.
-
Characterization: a. Particle size and zeta potential: Measure the average particle size, PDI, and zeta potential of the nanosuspension using DLS. A zeta potential of at least ±20 mV is generally required for good physical stability. b. Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Visualization of Pathways and Workflows
Signaling Pathway of Lp-PLA2 Inhibition
Caption: Inhibition of the pro-inflammatory Lp-PLA2 signaling pathway by this compound.
Experimental Workflow for Improving Bioavailability
Caption: A systematic workflow for the development and evaluation of formulations to enhance the oral bioavailability of this compound.
References
Troubleshooting SB-435495 ditartrate instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-435495 ditartrate. The following information is designed to address common challenges related to the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution immediately after I add it to my aqueous buffer. What is the likely cause and how can I prevent this?
A1: Immediate precipitation, often termed "crashing out," is a common issue with compounds that have low aqueous solubility. SB-435495, as a pyrimidinone derivative, is known to have poor water solubility. The primary cause is that the concentration of the compound in your final aqueous solution has exceeded its solubility limit. This is especially common when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer.
To prevent this, consider the following:
-
Optimize the Dilution Method: Instead of adding the concentrated stock directly to the full volume of your aqueous buffer, perform a serial dilution. An intermediate dilution in a smaller volume of the buffer can facilitate better mixing and prevent localized high concentrations that trigger precipitation. Add the compound dropwise while gently vortexing or stirring the buffer.
-
Pre-warm the Buffer: The solubility of many compounds increases with temperature. Using a pre-warmed buffer (e.g., 37°C) can help maintain the compound in solution.
-
Lower the Final Concentration: If experimentally feasible, reducing the final working concentration of this compound can prevent it from exceeding its solubility limit.
-
Control the Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced effects on your experiment and to aid in solubility.
Q2: I prepared a stock solution of this compound in DMSO, and it was clear. However, after storing it at -20°C, I now see crystals. Is my compound degraded?
A2: It is unlikely that the compound has degraded. The formation of crystals upon storage at low temperatures is a common sign of the compound precipitating out of the solvent due to decreased solubility at colder temperatures. Before use, it is crucial to ensure that the compound is fully redissolved. Gently warm the stock solution to room temperature and vortex thoroughly until all crystals have dissolved. Visually inspect the solution to confirm that it is clear before making any dilutions. To minimize this issue, consider preparing smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store stock solutions of this compound in tightly sealed containers in a dry, cool, and well-ventilated area. Protect the compound from light and moisture. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
Q4: Can I filter my this compound solution to remove the precipitate?
A4: Filtering a solution to remove precipitate is generally not recommended. The precipitate is the compound of interest that has fallen out of solution. Filtering it will lower the actual concentration of the active compound in your working solution, leading to inaccurate and unreliable experimental results. The focus should be on preventing precipitation in the first place by optimizing the dissolution and dilution procedures.
Troubleshooting Guide: Instability in Solution
This guide provides a systematic approach to troubleshoot and resolve common issues related to the instability of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Final concentration exceeds aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Rapid dilution from a concentrated organic stock solution. | Perform serial dilutions. Add the compound to pre-warmed buffer dropwise while gently mixing. | |
| Precipitation Over Time in Incubator | pH shift in the culture medium due to the CO2 environment. | Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
| Interaction with media components (e.g., serum proteins). | Test the solubility in your specific media formulation (with and without serum). Consider using a different media formulation if the problem persists. | |
| Evaporation of the solvent in long-term experiments. | Maintain proper humidity in the incubator and use sealed plates or tubes. | |
| Cloudy or Hazy Solution | Formation of a fine, colloidal suspension. | While not a visible precipitate, this indicates poor solubility. Try the solutions for immediate precipitation. Filtering is not recommended as it will lower the effective concentration. |
| Inconsistent Experimental Results | Inaccurate dosing due to partial precipitation. | Always visually inspect your solution for clarity before each use. If any precipitate is observed, do not use it. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Solubility of SB-435495
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (138.73 mM) | May require ultrasonic treatment to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Ethanol | Data not available | It is advisable to perform a small-scale solubility test before preparing a stock solution. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in an organic solvent first. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound using an analytical balance in a sterile environment.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of SB-435495 is 720.82 g/mol .
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for in vitro assays)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the pre-warmed aqueous buffer.
-
Add the required volume of the intermediate dilution to the final volume of the pre-warmed aqueous buffer to achieve the desired final concentration.
-
Add the solution dropwise while gently vortexing or swirling the buffer to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the working solution is below a level that affects your experimental system (typically <0.5%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use. Prepare fresh working solutions for each experiment.
Visualizations
How to minimize variability in SB-435495 ditartrate experiments
Technical Support Center: SB-435495 Ditartrate Experiments
Important Note for Researchers: There is a common point of confusion between two similarly named compounds. SB-435495 , the subject of this guide, is a potent and selective inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2).[1][2] It is distinct from SB-431542 , which is an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, specifically targeting the ALK4, ALK5, and ALK7 receptors.[3][4] This guide focuses on minimizing variability in experiments using SB-435495 , the Lp-PLA2 inhibitor.
Frequently Asked Questions (FAQs) for SB-435495
Q1: What is the primary mechanism of action for SB-435495? A1: SB-435495 is a potent, selective, reversible, and non-covalent inhibitor of the enzyme Lipoprotein-Associated Phospholipase A2 (Lp-PLA2).[1][5] It functions by binding to the active site of the Lp-PLA2 enzyme, preventing it from hydrolyzing its substrate, oxidized phospholipids, on lipoproteins.[6] This inhibition reduces the production of pro-inflammatory products like lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids.
Q2: How should I dissolve and store this compound? A2: For in vitro experiments, SB-435495 can be dissolved in DMSO to create a stock solution. For example, a 100 mg/mL concentration is achievable, though ultrasonic assistance may be required.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic. Stock solutions should be stored under the following conditions:
-
-80°C: up to 6 months
-
-20°C: up to 1 month Always store in a sealed container, away from moisture.[1]
Q3: What is a typical working concentration for SB-435495 in cell culture experiments? A3: The optimal concentration depends on the cell type and experimental goals. However, published studies have effectively used concentrations around 5 µM in human umbilical vein endothelial cells (HUVECs) for incubations ranging from 24 to 72 hours.[1][5] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.
Q4: Can SB-435495 be used in vivo? A4: Yes, SB-435495 is orally active.[2] Studies have used it in animal models. For example, a dose of 10 mg/kg administered intraperitoneally (i.p.) daily for 28 days was effective in suppressing blood-retinal barrier breakdown in diabetic rats.[5][7]
Quantitative Data Summary
The inhibitory potency of SB-435495 and its effective concentrations in various models are summarized below.
| Parameter | Value | Species/Model | Reference |
| IC50 (Lp-PLA2) | 0.06 nM | Recombinant Human | [1][5][8] |
| IC50 (CYP450 3A4) | 10 µM | Not Specified | [1][5] |
| Effective Conc. | 5 µM | HUVECs (in vitro) | [1][5] |
| Effective Dose | 10 mg/kg (i.p.) | Diabetic Rats (in vivo) | [5][7] |
Troubleshooting Guide to Minimize Variability
Variability in experimental results can arise from multiple sources. This guide addresses common issues encountered during Lp-PLA2 inhibition assays using SB-435495.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Instability: The chromogenic or fluorogenic substrate is degrading spontaneously. 2. Reagent/Plate Contamination: Autofluorescence from plates or contamination in buffers. | 1. Prepare substrate solution fresh for each experiment and protect it from light. Run a "no-enzyme" control to measure spontaneous degradation. 2. Use high-quality, non-fluorescent microplates. Ensure all buffers are freshly prepared with high-purity water. |
| Low or No Inhibition Observed | 1. Inactive Inhibitor: SB-435495 may have degraded due to improper storage or handling. 2. Inhibitor Insolubility: The compound has precipitated out of the assay buffer. 3. Incorrect Assay Conditions: pH, temperature, or buffer composition is not optimal for inhibitor binding. | 1. Prepare fresh dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. 2. Check the final DMSO concentration; it should typically be <1% to avoid solvent effects and ensure solubility. Visually inspect wells for any precipitation. 3. Verify that the assay buffer pH and temperature are consistent with established protocols for Lp-PLA2 activity.[6] |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or inhibitor. 2. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. 3. Cell Plating Inconsistency (Cell-based assays): Uneven cell density across wells. | 1. Use calibrated pipettes and ensure thorough mixing of reagents in each well. For multichannel pipetting, ensure consistent aspiration and dispensing across all channels. 2. Use a temperature-controlled plate reader or incubator. Allow the plate to equilibrate to the desired temperature before starting the reaction. 3. Ensure a homogenous cell suspension before plating. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS. |
| Atypical Dose-Response Curve | 1. Compound Aggregation: At higher concentrations, the inhibitor may form aggregates. 2. Assay Artifacts: The inhibitor may interfere with the detection method (e.g., quenching fluorescence). | 1. Consider adding a non-ionic detergent like Triton X-100 to the assay buffer to prevent aggregation.[6] 2. Run controls to test for compound interference. This includes adding the inhibitor to wells with substrate but no enzyme to see if it affects the signal. |
Experimental Protocols & Visualizations
Protocol: In Vitro Lp-PLA2 Enzymatic Inhibition Assay
This protocol provides a general workflow for determining the IC50 of SB-435495.
-
Reagent Preparation:
-
Prepare a stock solution of SB-435495 (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution series of the SB-435495 stock solution in assay buffer to generate a range of concentrations for IC50 determination. Ensure the final DMSO concentration remains constant across all wells (e.g., <1%).
-
Prepare the assay buffer (e.g., HEPES-based buffer) and the chromogenic/fluorogenic substrate solution as per the manufacturer's instructions.[8]
-
Dilute recombinant human Lp-PLA2 enzyme in assay buffer to the desired working concentration.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 10 µL) of the diluted SB-435495 solutions to the appropriate wells.
-
Include a "vehicle control" (assay buffer with DMSO, no inhibitor) to represent 100% enzyme activity.
-
Include a "blank control" (assay buffer, no enzyme) to measure background signal.[9]
-
Add the diluted Lp-PLA2 enzyme solution to all wells except the blank controls.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.[8]
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of the reaction (change in signal over time) for each well.
-
Subtract the average rate of the blank control from all other wells.
-
Normalize the reaction rates to the vehicle control to determine the percentage of inhibition for each SB-435495 concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[8]
-
Caption: Experimental workflow for an in vitro Lp-PLA2 inhibition assay.
Signaling Pathway Diagrams
To ensure clarity, diagrams for both the Lp-PLA2 pathway (inhibited by SB-435495 ) and the TGF-β pathway (inhibited by SB-431542 ) are provided below.
Caption: Lp-PLA2 signaling pathway, inhibited by SB-435495.
Caption: TGF-β pathway, inhibited by SB-431542 (NOT SB-435495).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Lp-PLA2 Inhibition with SB-435495 Ditartrate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition using SB-435495 ditartrate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SB-435495 and what is its reported potency?
SB-435495 is a potent, selective, reversible, and non-covalent inhibitor of Lp-PLA2.[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 0.06 nM .[1][2]
Q2: What are the common salt forms of SB-435495, and does the salt form matter?
SB-435495 is available in different salt forms, most commonly as a ditartrate or hydrochloride salt. While both forms deliver the active inhibitor, they can have different physical properties, such as solubility and hygroscopicity, which may impact experimental outcomes if not handled correctly. This guide focuses on the ditartrate salt.
Q3: What is the mechanism of action of SB-435495?
SB-435495 inhibits the enzymatic activity of Lp-PLA2. This enzyme is involved in the hydrolysis of oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, a process that generates pro-inflammatory mediators.[3][4] By inhibiting Lp-PLA2, SB-435495 reduces the production of these inflammatory molecules.[3][4]
Troubleshooting Guide: Addressing Poor Inhibition
This guide is structured to help you identify and resolve common issues leading to unexpectedly low or no inhibition of Lp-PLA2 by this compound.
Issue 1: Sub-optimal Inhibition or Complete Lack of Activity
Possible Cause 1: Improper Compound Handling and Dissolution
This compound is a hygroscopic solid, meaning it can absorb moisture from the air. This can lead to degradation of the compound and inaccurate weighing.
-
Recommendation:
-
Always store this compound in a desiccator at the recommended temperature (-20°C for short-term, -80°C for long-term storage).
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Use freshly opened, anhydrous DMSO for preparing stock solutions. The use of older, potentially water-containing DMSO can significantly impact the solubility and stability of the compound.
-
For dissolution, use sonication to ensure the compound is fully dissolved.
-
Possible Cause 2: Compound Precipitation in Assay Buffer
While soluble in DMSO, this compound may precipitate when diluted into aqueous assay buffers, especially at higher concentrations.
-
Recommendation:
-
Keep the final concentration of DMSO in your assay low (typically below 1%) to minimize its effect on enzyme activity and compound solubility.
-
Visually inspect your assay wells for any signs of precipitation after adding the inhibitor.
-
If precipitation is suspected, consider preparing intermediate dilutions in a co-solvent system or reducing the final concentration of the inhibitor.
-
Possible Cause 3: Sub-optimal Assay Conditions
The activity of both the Lp-PLA2 enzyme and the inhibitor can be sensitive to assay conditions such as pH, temperature, and buffer composition.
-
Recommendation:
-
Ensure your assay buffer pH is within the optimal range for Lp-PLA2 activity (typically around pH 7.4).
-
Maintain a consistent and optimal temperature throughout the assay (e.g., 37°C).
-
Be aware that the tartrate counter-ion could potentially interact with assay components or affect the local pH, although specific data on its effect on Lp-PLA2 is limited. If issues persist, consider comparing results with the hydrochloride salt form if available.
-
Issue 2: High Variability Between Replicates
Possible Cause 1: Inconsistent Compound Delivery
Inaccurate pipetting of the highly potent inhibitor, especially at low nanomolar concentrations, can lead to significant variability.
-
Recommendation:
-
Use calibrated pipettes and perform serial dilutions carefully.
-
Prepare a larger volume of each inhibitor dilution to minimize pipetting errors.
-
Ensure thorough mixing of the assay plate after adding the inhibitor.
-
Possible Cause 2: Edge Effects in Microplates
Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.
-
Recommendation:
-
Avoid using the outermost wells of the plate for critical experiments.
-
Fill the outer wells with buffer or water to create a humidity barrier.
-
Data Presentation
The following table summarizes the inhibitory potency of SB-435495 in comparison to another well-characterized Lp-PLA2 inhibitor, Darapladib.
| Compound | Target | IC50 (nM) | Assay Type |
| SB-435495 | Human Recombinant Lp-PLA2 | 0.06 | Not Specified |
| Darapladib | Human Recombinant Lp-PLA2 | 0.25 | Enzymatic Assay |
Experimental Protocols
Detailed Methodology for a Typical In Vitro Lp-PLA2 Inhibition Assay
This protocol describes a common colorimetric assay to determine the IC50 of this compound.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)
-
Anhydrous DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO with the aid of sonication.
-
Perform serial dilutions of the stock solution in DMSO to generate a range of concentrations for IC50 determination.
-
Further dilute the DMSO stock solutions into the assay buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.
-
-
Assay Reaction:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of the diluted this compound, positive control (e.g., Darapladib), or vehicle control (assay buffer with the same final concentration of DMSO) to the appropriate wells.
-
Add 20 µL of recombinant human Lp-PLA2 solution (diluted in assay buffer to the desired working concentration) to all wells except for the blank (no enzyme) wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the MNP substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the absorbance at 405 nm in kinetic mode at 37°C, taking readings every 1-2 minutes for 15-30 minutes.
-
Calculate the rate of reaction (ΔA/min) for each well.
-
Normalize the reaction rates to the vehicle control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Novel Compound Interactions with CYP450 3A4
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential interference of novel compounds, such as SB-435495 ditartrate, with cytochrome P450 3A4 (CYP3A4) enzymes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of evaluating the interaction between a new chemical entity (NCE) like this compound and CYP3A4?
A1: Cytochrome P450 3A4 is a critical enzyme responsible for the metabolism of approximately 50% of all clinically used drugs.[1][2] Inhibition or induction of CYP3A4 by a new compound can lead to significant drug-drug interactions (DDIs).[3][4] These interactions can alter the plasma concentrations of co-administered drugs, potentially leading to adverse effects or loss of efficacy.[4][5] Therefore, regulatory agencies recommend assessing the potential for CYP450 inhibition for any investigational new drug.[6]
Q2: What are the initial steps to assess if this compound interferes with CYP3A4 activity?
A2: The initial step is to perform an in vitro CYP3A4 inhibition assay using human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes. This assay determines the half-maximal inhibitory concentration (IC50) of the compound, which is the concentration required to inhibit 50% of the CYP3A4 enzyme activity.
Q3: What type of in vitro assay is recommended for screening for CYP3A4 inhibition?
A3: A common and recommended method is an incubation-based assay using human liver microsomes, a specific CYP3A4 substrate, and a range of concentrations of the test compound (e.g., this compound). The formation of the substrate's metabolite is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the extent of inhibition. Fluorogenic assays can also be used for high-throughput screening, but they are more prone to interference.
Q4: How do I interpret the IC50 value obtained from the CYP3A4 inhibition assay?
A4: The IC50 value provides a measure of the inhibitory potency of the compound in vitro. A lower IC50 value indicates a more potent inhibitor. This value is used in conjunction with clinical pharmacokinetic data to predict the likelihood of clinically significant drug-drug interactions. Potent inhibition is generally considered an unfavorable characteristic for a drug candidate.
Troubleshooting Guides
Problem 1: High variability or inconsistent results in the CYP3A4 inhibition assay.
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Calibrate and verify the accuracy of all pipettes. Use automated liquid handlers for high-throughput assays if available. |
| Compound solubility issues | Ensure the test compound is fully dissolved in the vehicle solvent (e.g., DMSO) before dilution into the assay buffer. Check for precipitation during the assay. |
| Inconsistent incubation times or temperatures | Use a temperature-controlled incubator and ensure all samples are incubated for the same duration. |
| Microsome quality | Use a consistent source and lot of human liver microsomes. Ensure proper storage and handling to maintain enzyme activity. |
| Substrate or cofactor degradation | Prepare fresh substrate and cofactor (e.g., NADPH) solutions for each experiment. |
Problem 2: No inhibition observed even at high concentrations of the test compound.
| Potential Cause | Troubleshooting Step |
| Compound is not a CYP3A4 inhibitor | This is a valid experimental outcome. |
| Incorrect compound concentration | Verify the stock solution concentration and the dilution scheme. |
| Assay conditions not optimized | Ensure the substrate concentration is at or near its Km value for CYP3A4 to maximize sensitivity to competitive inhibition. |
| Inactive compound | Confirm the identity and purity of the test compound. |
Problem 3: Suspected false positive or false negative results in a fluorogenic assay.
| Potential Cause | Troubleshooting Step |
| Test compound fluorescence | Run a control plate with the test compound in the absence of the enzyme and substrate to measure its intrinsic fluorescence. |
| Fluorescence quenching by the test compound | Include a control with a known fluorescent product to assess for quenching effects of the test compound. |
| Light scattering | Check for compound precipitation in the assay wells. |
| Confirmation with a non-fluorogenic method | If interference is suspected, confirm the results using an LC-MS/MS-based assay, which is less prone to such artifacts. |
Quantitative Data Summary
Since no public data is available on the direct interaction of this compound with CYP450 3A4, the following table is a template for researchers to summarize their experimental findings.
| Parameter | Value | Experimental Conditions |
| Test Compound | This compound | - |
| CYP450 Isoform | CYP3A4 | - |
| Test System | Human Liver Microsomes | Protein Concentration: [e.g., 0.2 mg/mL] |
| Substrate | [e.g., Midazolam] | Concentration: [e.g., 2 µM] |
| Incubation Time | [e.g., 10 minutes] | Temperature: 37°C |
| IC50 | [To be determined] | - |
| Positive Control | [e.g., Ketoconazole] | IC50: [To be determined] |
Detailed Experimental Protocols
Protocol: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes and LC-MS/MS
-
Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., Midazolam)
-
Positive control inhibitor (e.g., Ketoconazole)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the potassium phosphate buffer, HLM, and the test compound or control at various concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Visualizations
References
- 1. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
Validation & Comparative
A Comparative Efficacy Analysis of Lp-PLA2 Inhibitors: SB-435495 Ditartrate vs. Darapladib (SB-480848)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors: SB-435495 ditartrate and its successor, darapladib (B1669826) (SB-480848). Both compounds have been investigated for their potential therapeutic roles in atherosclerosis by targeting vascular inflammation. This document summarizes their performance based on available preclinical and clinical data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Executive Summary
SB-435495 and darapladib are potent, selective, and reversible inhibitors of the Lp-PLA2 enzyme, a key player in the inflammatory cascade within atherosclerotic plaques. Darapladib (SB-480848) was developed as a successor to SB-435495, reportedly possessing an enhanced in vitro and in vivo profile.[1] While both compounds demonstrate sub-nanomolar potency in inhibiting Lp-PLA2, darapladib has been more extensively studied in clinical trials. Despite promising preclinical and early-phase clinical results, darapladib ultimately failed to demonstrate a significant reduction in major adverse cardiovascular events in large Phase III clinical trials.[2] Direct head-to-head comparative efficacy studies with quantitative data are limited in publicly available literature; therefore, this guide presents the available data for each compound to facilitate an informed comparison.
Data Presentation: Quantitative Efficacy and Potency
The following tables summarize the key quantitative data for SB-435495 and darapladib, focusing on their in vitro potency and preclinical efficacy.
Table 1: In Vitro Potency against Human Lp-PLA2
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| SB-435495 | Recombinant Human Lp-PLA2 | Enzymatic Activity | 0.06 | [3][4][5] |
| Darapladib (SB-480848) | Recombinant Human Lp-PLA2 | Enzymatic Activity | 0.25 | [2][6][7] |
Table 2: Preclinical Efficacy in Animal Models of Atherosclerosis and Related Conditions
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| SB-435495 | Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg; p.o.; single dose | Inhibition of plasma Lp-PLA2 activity. | [3][5] |
| Streptozotocin-diabetic Brown Norway Rats | 10 mg/kg; i.p.; daily for 28 days | Effective suppression of blood-retinal barrier breakdown. | [3][5] | |
| Darapladib | LDLR-deficient Mice | 50 mg/kg; p.o.; once daily for 6 weeks | >60% inhibition of serum Lp-PLA2 activity; significant decrease in atherosclerotic plaque formation and serum hs-CRP and IL-6 levels. | [6] |
| ApoE-deficient Mice | Not specified | Attenuation of in vivo inflammation and decreased plaque formation. | [8] | |
| Diabetic and Hypercholesterolemic Swine | Not specified | Reduction in complex coronary atherosclerotic plaque development. | [9] | |
| Type 2 Diabetes Mellitus Sprague-Dawley Rat Model | Not specified | Decreased foam cell number, iNOS, and ICAM-1 expression in the aorta. | [10] |
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2) plays a crucial role in the progression of atherosclerosis. Primarily associated with low-density lipoprotein (LDL) particles, Lp-PLA2 accumulates in the arterial intima. Within the vessel wall, it hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products promote the recruitment of monocytes, their differentiation into macrophages, and the subsequent formation of foam cells, which are hallmarks of atherosclerotic plaques. This inflammatory cascade contributes to plaque instability and an increased risk of rupture.
Caption: Lp-PLA2 signaling in atherosclerosis and points of inhibition.
Experimental Workflow: In Vitro Lp-PLA2 Inhibition Assay
The potency of Lp-PLA2 inhibitors is typically determined using an in vitro enzymatic assay. This workflow outlines the general procedure for assessing the half-maximal inhibitory concentration (IC50) of a test compound.
Caption: Generalized workflow for determining the IC50 of Lp-PLA2 inhibitors.
Experimental Protocols
In Vitro Lp-PLA2 Enzymatic Activity Assay (IC50 Determination)
This protocol describes a common method for determining the in vitro potency of Lp-PLA2 inhibitors.
-
Objective: To quantify the concentration of an inhibitor required to achieve 50% inhibition of recombinant human Lp-PLA2 activity.
-
Materials:
-
Recombinant human Lp-PLA2
-
Chromogenic or fluorogenic Lp-PLA2 substrate (e.g., 2-thio-PAF)
-
Assay buffer (e.g., Tris-HCl or HEPES based buffer at physiological pH)
-
Test compounds (SB-435495, darapladib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent effects.
-
Assay Setup: To the wells of a 96-well microplate, add the diluted test compounds or vehicle control (for 0% and 100% inhibition controls).
-
Enzyme Addition: Add the recombinant human Lp-PLA2 solution to all wells except for the blank (no enzyme) controls.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to all wells.
-
Signal Detection: Immediately begin kinetic reading of the signal (absorbance or fluorescence) using a microplate reader at appropriate wavelengths for the substrate used.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]
-
Animal Model of Atherosclerosis (General Protocol)
The following provides a generalized protocol for evaluating the efficacy of Lp-PLA2 inhibitors in a rodent model of atherosclerosis, such as LDLR-deficient or ApoE-deficient mice.
-
Objective: To assess the in vivo effect of an Lp-PLA2 inhibitor on the development of atherosclerotic plaques.
-
Animal Model: LDLR-deficient or ApoE-deficient mice, which are prone to developing atherosclerosis.
-
Experimental Groups:
-
Vehicle control group
-
Test compound group (e.g., darapladib administered orally)
-
-
Procedure:
-
Induction of Atherosclerosis: Feed the mice a high-fat/Western-type diet to induce hypercholesterolemia and accelerate the development of atherosclerotic lesions.
-
Treatment: Administer the test compound or vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 6-12 weeks).
-
In-life Monitoring: Monitor animal health, body weight, and food consumption throughout the study.
-
Endpoint Analysis:
-
Blood Collection: At the end of the treatment period, collect blood samples to measure plasma Lp-PLA2 activity, lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides), and inflammatory biomarkers (e.g., hs-CRP, IL-6).
-
Atherosclerotic Lesion Analysis: Euthanize the animals and perfuse the vasculature. Dissect the aorta and quantify the atherosclerotic plaque area using en face analysis with Oil Red O staining. For more detailed analysis, the aortic root can be sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lesion size and composition.
-
-
-
Data Analysis: Compare the measured parameters between the vehicle and treatment groups using appropriate statistical methods to determine the efficacy of the Lp-PLA2 inhibitor.[6][8][12]
Conclusion
Both SB-435495 and darapladib are highly potent inhibitors of Lp-PLA2. Darapladib, as the more clinically advanced compound, has a wealth of preclinical and clinical data, which, despite demonstrating target engagement and favorable effects on plaque composition, did not translate into a reduction of major adverse cardiovascular events in large-scale trials. The available data suggests that while SB-435495 is a potent molecule, darapladib was selected for further development due to an overall improved preclinical profile. The information and protocols provided in this guide offer a framework for researchers to understand and compare the efficacy of these and other Lp-PLA2 inhibitors in the context of atherosclerosis research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Darapladib inhibits atherosclerosis development in type 2 diabetes mellitus Sprague-Dawley rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to SB-435495 ditartrate and Other Lp-PLA2 Inhibitors for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-435495 ditartrate with other prominent Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, namely darapladib (B1669826) and rilapladib (B1679333). The objective is to present a clear, data-driven analysis to inform preclinical and clinical research decisions in the development of therapeutics targeting cardiovascular and inflammatory diseases.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] Primarily produced by inflammatory cells, it circulates in the blood mainly bound to low-density lipoprotein (LDL).[2] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[3] These molecules contribute to the formation and instability of atherosclerotic plaques, heightening the risk of cardiovascular events.[3] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate vascular inflammation.
Comparative Analysis of Lp-PLA2 Inhibitors
This section details the comparative efficacy of this compound, darapladib, and rilapladib based on available preclinical data.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for each inhibitor against recombinant human Lp-PLA2.
| Inhibitor | IC50 (nM) | Assay Type |
| SB-435495 | 0.06 | Not Specified |
| Darapladib | 0.25 | Enzymatic Assay |
| Rilapladib | 0.23 | Radiometric/Colorimetric |
Note: Lower IC50 values indicate greater potency. Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Pharmacokinetic Properties
While detailed pharmacokinetic data for this compound is limited in the public domain, it has been described as an orally active inhibitor.[4] The following table summarizes available pharmacokinetic parameters for darapladib and rilapladib in humans.
| Parameter | Darapladib | Rilapladib |
| Route of Administration | Oral | Oral |
| Protein Binding | >99.9% | Highly protein bound |
| Metabolism | Primarily hepatic (CYP3A4) | Metabolized (major metabolite SB-664601) |
| Elimination | Predominantly fecal | - |
| Key Findings | Time-dependent pharmacokinetics.[1][5] Exposure is increased in severe renal impairment.[6][7] | Plasma concentrations and target engagement (approx. 80% reduction in plasma Lp-PLA2 activity) have been demonstrated in clinical studies.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Lp-PLA2 Signaling Pathway in Atherosclerosis
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The pharmacokinetics and safety of darapladib in subjects with severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and safety of darapladib in subjects with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating SB-435495 Ditartrate: A Comparative Analysis with Lp-PLA2 Knockout Mice in Atherosclerosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) by SB-435495 ditartrate with the genetic ablation of Lp-PLA2 in knockout (KO) mouse models of atherosclerosis. This analysis is supported by experimental data from relevant studies to validate the on-target effects of this compound.
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1] By hydrolyzing oxidized phospholipids (B1166683) on low-density lipoprotein (LDL) particles, Lp-PLA2 generates pro-inflammatory products, primarily lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, which are hallmarks of atherosclerotic plaques.[1]
This guide will delve into the comparative efficacy of inhibiting Lp-PLA2 through a potent and selective pharmacological inhibitor, SB-435495, versus the effects observed in mice with a genetic knockout of the Lp-PLA2 gene (Pla2g7). While direct comparative studies of SB-435495 and Lp-PLA2 KO mice in atherosclerosis are limited, this guide synthesizes data from studies using the structurally related and well-characterized Lp-PLA2 inhibitor, darapladib (B1669826), as a surrogate for SB-435495's effects in atherosclerotic mouse models, such as Apolipoprotein E-deficient (ApoE-/-) mice.
Comparative Efficacy: Pharmacological Inhibition vs. Genetic Knockout
The central hypothesis is that pharmacological inhibition of Lp-PLA2 with SB-435495 in wild-type mice will phenocopy the atheroprotective effects observed in Lp-PLA2 knockout mice.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Lp-PLA2 inhibition and knockout in mouse models of atherosclerosis.
Table 1: Effect of Lp-PLA2 Inhibition (with Darapladib) on Atherosclerosis in ApoE-deficient Mice
| Parameter | Vehicle Control | Darapladib (50 mg/kg/day) | Percent Change | Reference |
| Atherosclerotic Plaque Area (aortic arch to abdominal aorta) | Data Unavailable | Reduced | Significant Reduction | [2] |
| Serum Lp-PLA2 Activity | Baseline | >60% inhibition | >60% ↓ | [2] |
| Serum hs-CRP | Elevated | Significantly Reduced | ↓ | [2] |
| Serum IL-6 | Elevated | Significantly Reduced | ↓ | [2] |
| Aortic MCP-1 mRNA Expression | Elevated | Lower Expression | ↓ | [2] |
| Aortic VCAM-1 mRNA Expression | Elevated | Lower Expression | ↓ | [2] |
| Aortic TNF-α mRNA Expression | Elevated | Lower Expression | ↓ | [2] |
| Lesion Macrophage Content | High | Decreased | ↓ | [2] |
| Lesion Collagen Content | Low | Increased | ↑ | [2] |
| Serum Total Cholesterol | No Significant Difference | No Significant Difference | ↔ | [2] |
| Serum Triglycerides | No Significant Difference | No Significant Difference | ↔ | [2] |
Note: Data is primarily based on studies using darapladib in ApoE-deficient mice, serving as a proxy for SB-435495.
Table 2: Phenotype of Lp-PLA2 Knockout Rabbits on a High-Cholesterol Diet
| Parameter | Wild-Type (WT) | Lp-PLA2 Knockout (KO) | Percent Change | Reference |
| Aortic Lesion Area | High | 60.2% decrease | ↓ | [3] |
| Plasma Cholesterol | Elevated | Reduced | ↓ | [3] |
| Vascular Inflammation | High | Significantly Inhibited | ↓ | [3] |
Note: Data from a rabbit model is presented here due to the limited availability of comprehensive atherosclerosis studies in Lp-PLA2 KO mice. Rabbits, like humans, have a lipoprotein profile where Lp-PLA2 is primarily associated with LDL.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 signaling pathway in atherosclerosis and the point of inhibition by SB-435495.
Experimental Workflow for Validating SB-435495 Effects
Caption: Experimental workflow for comparing SB-435495 effects to Lp-PLA2 knockout mice.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on published studies. Researchers should optimize these protocols for their specific experimental conditions.
Animal Model and Treatment
-
Animals: Male ApoE-deficient (ApoE-/-) mice on a C57BL/6 background, 6-8 weeks of age.
-
Diet: Switch mice from a standard chow diet to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerosis.
-
Treatment Groups:
-
Vehicle control group.
-
This compound group (e.g., 50 mg/kg/day, administered by oral gavage).
-
(Optional) Lp-PLA2 knockout mouse group on the same high-fat diet.
-
-
Duration: Administer treatment for a period sufficient to induce significant atherosclerotic lesions (e.g., 6-17 weeks).[2][4]
Assessment of Atherosclerosis
-
En Face Analysis of Aorta:
-
At the end of the study, euthanize mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of adipose and connective tissue and open it longitudinally.
-
Stain the aorta with Oil Red O to visualize lipid-rich plaques.
-
Capture high-resolution images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic Root Histology:
-
Embed the aortic root in optimal cutting temperature (OCT) compound.
-
Prepare serial cryosections.
-
Perform histological staining:
-
Hematoxylin and Eosin (H&E) for general morphology and lesion area quantification.
-
Masson's trichrome for collagen content (fibrous cap thickness).
-
Immunohistochemistry for macrophage content (e.g., anti-CD68 or Mac-2 antibodies).
-
-
Quantify the stained areas using image analysis software.
-
Biomarker Analysis
-
Serum Collection: Collect blood samples at baseline and at the end of the study. Process to obtain serum.
-
Lp-PLA2 Activity Assay: Use a commercially available Lp-PLA2 activity assay kit according to the manufacturer's instructions.
-
Inflammatory Marker Measurement: Measure serum levels of hs-CRP and IL-6 using commercially available ELISA kits.
Gene Expression Analysis
-
Aortic Tissue Collection: Harvest the aortic arch and homogenize in a suitable lysis buffer for RNA extraction.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe to cDNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using specific primers for target genes (e.g., Mcp-1, Vcam-1, Tnf-α) and a housekeeping gene for normalization (e.g., Gapdh).
Conclusion
The available evidence strongly suggests that pharmacological inhibition of Lp-PLA2 with inhibitors like SB-435495 can significantly attenuate the development of atherosclerosis in mouse models. The observed reductions in plaque area, inflammatory markers, and pro-inflammatory gene expression in treated mice are consistent with the atheroprotective phenotype seen in Lp-PLA2 deficient animals. Therefore, validating the effects of this compound by comparing its in vivo efficacy with the established phenotype of Lp-PLA2 knockout mice provides a robust methodology for confirming its on-target mechanism of action and therapeutic potential in mitigating atherosclerosis. This comparative approach is crucial for the preclinical evaluation of novel Lp-PLA2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SB-435495 Ditartrate and Darapladib: Potent Inhibitors of Lipoprotein-Associated Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), SB-435495 ditartrate and darapladib (B1669826). Both compounds have been investigated for their potential therapeutic applications, particularly in the context of atherosclerosis and other inflammatory conditions. This document will delve into their chemical structures, mechanisms of action, and available experimental data to offer a comprehensive overview for the scientific community.
Chemical Structure Comparison
SB-435495 and darapladib share a common pyrimidone core structure, which is crucial for their inhibitory activity against Lp-PLA2. However, key differences in their substituent groups influence their potency and pharmacokinetic properties.
SB-435495 is characterized by a functionalized amido substituent, specifically a diethylaminoethyl group.[1] The ditartrate salt form involves the ionic association of the SB-435495 molecule with two molecules of tartaric acid.
Darapladib , also known as SB-480848, is a modification of the pyrimidone 5-substituent in SB-435495, featuring a cyclopentyl fused ring.[2] This structural alteration was designed to enhance its in vitro and in vivo profile.[2]
Below are the 2D chemical structures of the parent compounds:
(Note: The ditartrate salt of SB-435495 is formed by the interaction of the basic nitrogen in the diethylaminoethyl group with two molecules of tartaric acid.)
Mechanism of Action and Signaling Pathway
Both SB-435495 and darapladib are potent, selective, and reversible inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2).[3][4] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) in low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[5][6] These products contribute to the inflammatory cascade within the arterial wall, a key process in the development and progression of atherosclerosis.[5][6]
By inhibiting Lp-PLA2, both compounds reduce the production of these inflammatory mediators, thereby potentially mitigating vascular inflammation and stabilizing atherosclerotic plaques.[7]
Comparative Performance Data
The following table summarizes key quantitative data for SB-435495 and darapladib based on available preclinical and clinical studies. It is important to note that these values were not obtained from direct head-to-head comparative experiments and should be interpreted with caution.
| Parameter | SB-435495 | Darapladib | Reference |
| Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | [3][4] |
| IC₅₀ (Lp-PLA2) | 0.06 nM | 0.25 nM | [3][4] |
| Mechanism | Reversible, non-covalent inhibitor | Reversible, selective inhibitor | [3][4] |
| In Vivo Efficacy | Effectively suppressed blood-retinal barrier breakdown in diabetic rats. | Halted the increase in necrotic core volume in coronary atheroma. | [8][9] |
| Clinical Development | Investigated in preclinical models. | Advanced to Phase III clinical trials for atherosclerosis, but did not meet primary endpoints. | [1][10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Lp-PLA2 Inhibition Assay
The inhibitory potency of the compounds against Lp-PLA2 is typically determined using a biochemical assay.
-
Enzyme Source: Recombinant human Lp-PLA2.
-
Substrate: A suitable fluorescent or colorimetric phospholipid substrate that can be hydrolyzed by Lp-PLA2.
-
Assay Principle: The rate of substrate hydrolysis is measured in the presence and absence of varying concentrations of the inhibitor. The fluorescence or absorbance is monitored over time using a plate reader.
-
Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve.
Animal Models of Atherosclerosis
The in vivo efficacy of these inhibitors has been evaluated in various animal models.
-
Animal Model: Commonly used models include diabetic and hypercholesterolemic pigs or rabbits, which develop atherosclerotic lesions that share similarities with human disease.
-
Treatment: The inhibitor (e.g., darapladib) or placebo is administered orally or via another appropriate route for a specified duration.
-
Efficacy Endpoints:
-
Plasma Lp-PLA2 Activity: Measured using an enzymatic assay to confirm target engagement.
-
Atherosclerotic Plaque Analysis: Arteries are harvested at the end of the study, and plaque size, composition (e.g., necrotic core area), and inflammatory markers are quantified using techniques like histology and immunohistochemistry.
-
Biomarker Analysis: Plasma levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) may be measured.[9]
-
Blood-Retinal Barrier Breakdown Model
The effect of SB-435495 on vascular permeability was assessed in a model of diabetic retinopathy.[8][12]
-
Animal Model: Streptozotocin-induced diabetic Brown Norway rats.[8]
-
Treatment: SB-435495 was administered intraperitoneally daily for 28 days.[8]
-
Efficacy Endpoint: Blood-retinal barrier breakdown was quantified by measuring the extravasation of Evans blue dye into the retina.[8]
Conclusion
Both this compound and darapladib are highly potent inhibitors of Lp-PLA2 with a shared mechanism of action. Structurally, darapladib is a derivative of SB-435495 with modifications intended to improve its pharmacological properties. While both have demonstrated efficacy in preclinical models, darapladib advanced further into clinical development, though it ultimately did not meet its primary endpoints in large-scale cardiovascular outcome trials.[10][11] The data presented in this guide offer a valuable resource for researchers investigating Lp-PLA2 inhibition and the development of novel anti-inflammatory and anti-atherosclerotic therapies. Further research, including direct comparative studies, would be beneficial for a more definitive assessment of their relative therapeutic potential.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nitro-oleic acid downregulates lipoprotein-associated phospholipase A2 expression via the p42/p44 MAPK and NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. pnas.org [pnas.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Darapladib - Wikipedia [en.wikipedia.org]
- 11. gsk.com [gsk.com]
- 12. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SB-435495 Ditartrate Cross-reactivity with Other Phospholipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the specificity of SB-435495 ditartrate, a potent inhibitor of Lipoprotein-associated Phospholipase A2 (Lp-PLA2), against other major classes of phospholipases. While direct experimental data on the cross-reactivity of SB-435495 with phospholipase A1 (PLA1), phospholipase C (PLC), and phospholipase D (PLD) is not extensively available in peer-reviewed literature, this document outlines the known inhibitory profile of SB-435495 and provides detailed experimental protocols to enable researchers to conduct such comparative studies.
Introduction to this compound
SB-435495 is a highly potent, selective, reversible, and orally active inhibitor of Lipoprotein-associated Phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis, where it hydrolyzes oxidized phospholipids (B1166683) on low-density lipoprotein (LDL) particles, leading to the production of pro-inflammatory mediators. The high affinity and selectivity of SB-435495 for Lp-PLA2 make it a valuable tool for studying the role of this enzyme in various disease models.
Quantitative Comparison of Inhibitory Activity
As comprehensive cross-reactivity data is not publicly available, this table focuses on the known high-potency inhibition of Lp-PLA2 by SB-435495. A comparative study would require generating IC50 values for other phospholipases using the protocols outlined below.
| Enzyme Target | This compound IC50 | Other Known Inhibitors (for comparison) |
| Lipoprotein-associated Phospholipase A2 (Lp-PLA2) | 0.06 nM[1][2] | Darapladib (IC50 = 0.25 nM)[2] |
| Phospholipase A1 (PLA1) | Data not available | To be determined |
| Phospholipase C (PLC) | Data not available | To be determined |
| Phospholipase D (PLD) | Data not available | To be determined |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocols for Cross-Reactivity Assessment
To determine the cross-reactivity of SB-435495 with other phospholipases, standardized in vitro enzyme activity assays are required. Below are detailed methodologies for assessing the inhibitory effects of SB-435495 on PLA1, PLC, and PLD.
Phospholipase A1 (PLA1) Activity Assay
This protocol describes a fluorometric assay to measure PLA1 activity and its inhibition by SB-435495.
Materials:
-
Recombinant human PLA1 enzyme
-
This compound
-
Fluorescent PLA1 substrate (e.g., NBD-labeled phosphatidylcholine)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SB-435495 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor stock solution to generate a range of concentrations for IC50 determination.
-
Prepare the assay buffer and the fluorescent PLA1 substrate solution.
-
Dilute the recombinant human PLA1 in the assay buffer.
-
-
Assay Reaction:
-
Add a small volume of the diluted inhibitor solutions to the wells of the 96-well plate. Include a vehicle control (solvent only) and a no-inhibitor control.
-
Add the diluted PLA1 enzyme to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorescent PLA1 substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phospholipase C (PLC) Activity Assay
This protocol outlines a colorimetric method for determining PLC activity.
Materials:
-
Recombinant human PLC enzyme
-
This compound
-
Chromogenic PLC substrate (e.g., p-Nitrophenylphosphorylcholine - NPPC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare inhibitor solutions as described for the PLA1 assay.
-
Prepare the assay buffer and dissolve the NPPC substrate in the buffer.
-
Dilute the recombinant human PLC in the assay buffer.
-
-
Assay Reaction:
-
Add diluted inhibitor solutions and a vehicle control to the wells of the 96-well plate.
-
Add the diluted PLC enzyme to all wells except the blank.
-
Pre-incubate at 37°C for 15 minutes.
-
Start the reaction by adding the NPPC substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm at multiple time points to determine the reaction kinetics.
-
Calculate the rate of p-nitrophenol production.
-
Determine the IC50 value as described for the PLA1 assay.
-
Phospholipase D (PLD) Activity Assay
This protocol details a fluorescence-based assay for measuring PLD activity.
Materials:
-
Recombinant human PLD enzyme
-
This compound
-
PLD substrate (e.g., phosphatidylcholine)
-
Choline (B1196258) oxidase
-
Horseradish peroxidase (HRP)
-
A fluorescent HRP substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2)[3]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare inhibitor solutions as previously described.
-
Prepare a reaction mixture containing the PLD substrate, choline oxidase, HRP, and ADHP in the assay buffer.
-
Dilute the recombinant human PLD in the assay buffer.
-
-
Assay Reaction:
-
Add diluted inhibitor solutions and a vehicle control to the wells.
-
Add the diluted PLD enzyme to the appropriate wells.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the reaction mixture.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence over time. The fluorescence is generated by the product of the HRP reaction.
-
Calculate the reaction rates and determine the IC50 value as outlined in the previous protocols.
-
Signaling Pathway and Experimental Workflow
To visualize the central role of Lp-PLA2 in the inflammatory pathway and the general workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Lp-PLA2 signaling pathway and the inhibitory action of SB-435495.
Caption: General experimental workflow for assessing phospholipase inhibitor selectivity.
Conclusion
This compound is a well-established and highly potent inhibitor of Lp-PLA2. While its selectivity profile against other phospholipase families has not been widely reported, the experimental protocols provided in this guide offer a clear path for researchers to perform these critical cross-reactivity studies. Such data would be invaluable for a more complete understanding of the pharmacological profile of SB-435495 and for the development of new, highly selective phospholipase inhibitors.
References
In Vivo Efficacy Showdown: A Comparative Analysis of SB-435495 Ditartrate and Darapladib in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two prominent lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors: SB-435495 ditartrate and darapladib (B1669826). This analysis is based on available preclinical data, offering insights into their therapeutic potential in inflammatory and vascular diseases.
Both this compound and darapladib are potent and selective inhibitors of Lp-PLA2, an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. While darapladib has been more extensively studied in clinical trials for cardiovascular diseases, SB-435495 has been utilized in preclinical research, notably as a species-specific analog to darapladib in certain animal models. This guide synthesizes the findings from various in vivo studies to facilitate a comparative understanding of their efficacy.
Mechanism of Action: Targeting the Lp-PLA2 Inflammatory Pathway
Lipoprotein-associated phospholipase A2 (Lp-PLA2) hydrolyzes oxidized phospholipids (B1166683) on low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1][2] These products contribute to vascular inflammation, endothelial dysfunction, and the progression of atherosclerotic plaques.[2] Both SB-435495 and darapladib exert their therapeutic effects by inhibiting Lp-PLA2, thereby reducing the production of these inflammatory mediators.[3][4]
// Nodes oxLDL [label="Oxidized LDL", fillcolor="#FBBC05"]; LpPLA2 [label="Lp-PLA2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitors [label="this compound\nDarapladib", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LysoPC [label="Lysophosphatidylcholine (lyso-PC)", fillcolor="#FBBC05"]; oxNEFA [label="Oxidized NEFA", fillcolor="#FBBC05"]; EndothelialDysfunction [label="Endothelial Dysfunction", fillcolor="#34A853", fontcolor="#FFFFFF"]; MacrophageActivation [label="Macrophage Activation\n& Foam Cell Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Vascular Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Atherosclerosis [label="Atherosclerosis Progression", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges oxLDL -> LpPLA2 [label="Substrate"]; LpPLA2 -> LysoPC [label="Hydrolysis"]; LpPLA2 -> oxNEFA [label="Hydrolysis"]; Inhibitors -> LpPLA2 [label="Inhibition", arrowhead=tee]; LysoPC -> EndothelialDysfunction; LysoPC -> MacrophageActivation; oxNEFA -> EndothelialDysfunction; oxNEFA -> MacrophageActivation; EndothelialDysfunction -> Inflammation; MacrophageActivation -> Inflammation; Inflammation -> Atherosclerosis; }
Figure 1: Simplified signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of SB-435495 and darapladib.
In Vivo Efficacy Data: A Comparative Overview
Direct head-to-head in vivo efficacy studies comparing this compound and darapladib in the same animal model for the same indication are limited in the public domain. However, by examining their performance in relevant disease models, a comparative assessment can be made.
Darapladib: Efficacy in Atherosclerosis Models
Darapladib has demonstrated significant efficacy in various animal models of atherosclerosis.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| ApoE-deficient Mice | 50 mg/kg/day (oral) for 6 weeks | Reduced plaque area, decreased macrophage content, and increased collagen content in atherosclerotic lesions. | [5] |
| Diabetic/Hypercholesterolemic Pigs | 10 mg/kg/day (oral) for 6 months | Markedly inhibited plasma and lesion Lp-PLA2 activity, reduced necrotic core area, and decreased expression of inflammatory genes. | [6] |
| Sprague-Dawley Rats (T2DM model) | Not specified | Significantly reduced foam cell number and expression of iNOS and ICAM-1 in the aorta. | [7] |
This compound: Efficacy in a Model of Diabetic Retinopathy
SB-435495 has been effectively used as a darapladib analog in a rat model of diabetic retinopathy, a complication of diabetes with a significant inflammatory component.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Streptozotocin-induced Diabetic Brown Norway Rats | 10 mg/kg/day (intraperitoneal) for 4 weeks | Effectively suppressed the breakdown of the blood-retinal barrier. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies for both compounds.
// Nodes AnimalModel [label="Disease Model Induction\n(e.g., ApoE-/- mice, STZ-induced diabetes)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment Administration\n(SB-435495 or Darapladib vs. Vehicle)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="In-life Monitoring\n(e.g., body weight, blood glucose)", shape=box, fillcolor="#FBBC05"]; Endpoint [label="Endpoint Analysis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Histological Analysis\n(Plaque size, cell infiltration)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Biomarkers [label="Biomarker Analysis\n(e.g., Lp-PLA2 activity, cytokines)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Gene Expression Analysis\n(e.g., qRT-PCR)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AnimalModel -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Histology; Endpoint -> Biomarkers; Endpoint -> GeneExpression; }
Figure 2: Generalized experimental workflow for in vivo efficacy studies of Lp-PLA2 inhibitors.
Darapladib in ApoE-deficient Mice (Atherosclerosis Model)
-
Animal Model: Male ApoE-deficient mice on a high-fat diet.
-
Treatment: Darapladib was administered orally at a dose of 50 mg/kg/day for 6 weeks. A control group received the vehicle.
-
Efficacy Endpoints:
-
Atherosclerotic Plaque Area: Measured in the aorta.
-
Plaque Composition: Assessed by histology for macrophage and collagen content.
-
Inflammatory Markers: Serum levels of hs-CRP and IL-6 were measured by ELISA.
-
Gene Expression: Expression of inflammatory genes (MCP-1, VCAM-1, TNF-α) in the aorta was analyzed by quantitative RT-PCR.[5]
-
This compound in Streptozotocin-induced Diabetic Rats (Diabetic Retinopathy Model)
-
Animal Model: Male Brown Norway rats with streptozotocin-induced diabetes.
-
Treatment: SB-435495 was administered via intraperitoneal injection at a dose of 10 mg/kg/day for 4 weeks. A control group of diabetic rats received the vehicle.
-
Efficacy Endpoints:
-
Blood-Retinal Barrier Breakdown: Assessed by measuring the leakage of Evans blue dye into the retina.
-
Vascular Permeability: Evaluated through fluorescein (B123965) angiography.[8]
-
Summary and Conclusion
Both this compound and darapladib are effective inhibitors of Lp-PLA2 with demonstrated in vivo efficacy in relevant disease models. Darapladib has a more extensive preclinical and clinical data package, particularly in the context of atherosclerosis. SB-435495 has proven to be a valuable tool for studying the effects of Lp-PLA2 inhibition in rodent models, especially where it may have more suitable species-specific activity.
The available data suggests that both compounds effectively modulate the inflammatory processes driven by Lp-PLA2. For researchers and drug developers, the choice between these compounds for preclinical studies may depend on the specific animal model and the desired route of administration. While darapladib offers a wealth of comparative data from various models, SB-435495 provides a potent alternative, particularly in rat models of vascular inflammation. Future direct comparative studies in the same disease model would be invaluable for a more definitive assessment of their relative in vivo efficacy.
References
- 1. Lp-PLA2 as a biomarker and its possible associations with SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetic retinopathy: a comprehensive update on in vivo, in vitro and ex vivo experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Darapladib inhibits atherosclerosis development in type 2 diabetes mellitus Sprague-Dawley rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SB-435495 Ditartrate and Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory agent SB-435495 ditartrate with other established classes of anti-inflammatory drugs. The information is compiled from preclinical studies to assist researchers in evaluating its potential therapeutic applications.
Introduction to this compound
SB-435495 is a potent and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] The inhibition of this enzyme is a targeted approach to reducing inflammation, particularly in the context of cardiovascular diseases where Lp-PLA2 is implicated in the progression of atherosclerosis.[2][3] SB-435495 was a developmental precursor to darapladib (B1669826) (SB-480848), a more extensively studied Lp-PLA2 inhibitor that showed an enhanced in vitro and in vivo profile.[4][5]
Mechanism of Action: A Tale of Two Pathways
The primary distinction between SB-435495 and other anti-inflammatory agents lies in its specific molecular target within the inflammatory cascade.
Lp-PLA2 Inhibition:
SB-435495 directly inhibits the Lp-PLA2 enzyme. This enzyme is primarily associated with low-density lipoprotein (LDL) particles and, within atherosclerotic plaques, it hydrolyzes oxidized phospholipids (B1166683) to generate two potent pro-inflammatory mediators: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2][6] These products contribute to:
-
Monocyte Chemoattraction: Lyso-PC is a potent chemoattractant for monocytes, promoting their infiltration into the arterial wall.[6]
-
Macrophage Activation and Foam Cell Formation: These mediators can activate macrophages and contribute to the formation of foam cells, a hallmark of atherosclerotic lesions.[6]
By inhibiting the Lp-PLA2 enzyme, SB-435495 prevents the formation of these pro-inflammatory products, thereby targeting a key inflammatory pathway in atherosclerosis.[3][6]
Other Anti-inflammatory Mechanisms:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen (B1674241) and naproxen, primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Some NSAIDs, like indomethacin (B1671933), have also been shown to inhibit phospholipase A2 (PLA2) enzymes, though with less specificity than dedicated inhibitors.[7]
-
Corticosteroids: This class of drugs, including prednisone (B1679067) and dexamethasone, has broad anti-inflammatory effects. They act by binding to glucocorticoid receptors, which in turn upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines and enzymes like phospholipase A2.[8][9] Their mechanism involves the induction of lipocortin-1 (annexin-1), which inhibits PLA2, thereby blocking the production of various inflammatory mediators.[8]
Signaling Pathway Diagram
Caption: Comparison of Lp-PLA2 and Arachidonic Acid inflammatory pathways.
Comparative Efficacy Data
Direct head-to-head studies of SB-435495 against other classes of anti-inflammatory agents are limited. The following tables summarize available preclinical data to provide a comparative perspective.
Table 1: In Vitro Inhibitory Potency
| Compound/Class | Target | IC50 | Reference |
| SB-435495 | Recombinant Human Lp-PLA2 | 0.06 nM | [10] |
| Darapladib | Recombinant Human Lp-PLA2 | 0.25 nM | [10][11] |
| Indomethacin | Group II PLA2 (rat peritoneal) | ~28 µM | [7] |
| Indomethacin | Group II PLA2 (human synovial) | ~35 µM | [7] |
| Other NSAIDs (aspirin, ibuprofen, etc.) | Group I, II, and III PLA2 | No significant inhibition at 1 mM | [7] |
Table 2: In Vivo Anti-inflammatory Effects (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Route | Paw Edema Inhibition (%) | Reference |
| Ellagic Acid (for context) | 30 mg/kg | i.p. | Significant reduction (ED50 = 8.41 mg/kg) | [12] |
| Indomethacin (for context) | 5 mg/kg | i.p. | Significant inhibition | [12] |
| Ketorolac (for context) | 10 mg/kg | i.p. | Partially reversed edema | [13] |
Note: Specific data for SB-435495 in the carrageenan-induced paw edema model was not available in the searched literature. This table provides context with other anti-inflammatory agents in a standard model.
Table 3: Effects on Inflammatory Markers and Atherosclerosis (Preclinical Models)
| Compound | Model | Key Findings | Reference |
| SB-435495 | Streptozotocin-diabetic Brown Norway rats | 10 mg/kg (i.p.) effectively suppressed blood-retinal barrier breakdown. | [14][15] |
| Darapladib | ApoE-deficient mice | 50 mg/kg/day (p.o.) for 6 weeks significantly reduced serum hs-CRP and IL-6 levels, and decreased atherosclerotic plaque area. | [16] |
| Darapladib | Diabetic and hypercholesterolemic swine | 10 mg/kg/day reduced plasma Lp-PLA2 activity by 89% and coronary artery plaque area by 61%. | [2] |
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay
This assay measures the enzymatic activity of Lp-PLA2 by monitoring the hydrolysis of a chromogenic or fluorogenic substrate.
-
Materials:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 inhibitor (e.g., SB-435495)
-
Substrate: e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)
-
Assay Buffer (e.g., HEPES, CHAPS, EDTA)
-
96-well microtiter plates
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in a suitable solvent (e.g., DMSO).
-
Add a small volume of the diluted inhibitor solutions to the wells of a 96-well plate.
-
Add diluted Lp-PLA2 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the change in absorbance or fluorescence over time to determine the rate of reaction.
-
Calculate the IC50 value by plotting the reaction rate against the inhibitor concentration.[10][17]
-
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Procedure:
-
Administer the test compound (e.g., SB-435495) or vehicle to rats via the desired route (e.g., oral, intraperitoneal).
-
After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[12][18][19]
-
Measure the paw volume or thickness at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[12][18]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy by specifically inhibiting the Lp-PLA2 enzyme. This mechanism is distinct from the broader actions of NSAIDs and corticosteroids. Preclinical data indicate that Lp-PLA2 inhibitors can potently reduce inflammatory markers and have shown efficacy in models of vascular inflammation and atherosclerosis. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of SB-435495 and other Lp-PLA2 inhibitors compared to existing anti-inflammatory agents in various disease models.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The identification of clinical candidate SB-480848: a potent inhibitor of lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of SB-435495 and VEGF Neutralization in Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two therapeutic strategies for diabetic retinopathy: the investigational molecule SB-435495 and the established approach of Vascular Endothelial Growth Factor (VEGF) neutralization. This analysis is based on preclinical data and aims to inform research and development in the field.
Introduction
Diabetic retinopathy is a leading cause of vision loss in adults, characterized by progressive damage to the blood vessels of the retina. Increased vascular permeability and pathological angiogenesis are key features of the disease, with Vascular Endothelial Growth Factor (VEGF) identified as a major driver. Consequently, intravitreal injections of anti-VEGF agents have become the standard of care for diabetic macular edema and proliferative diabetic retinopathy.[1][2][3] However, not all patients respond optimally to anti-VEGF therapy, necessitating the exploration of alternative therapeutic targets.[4]
One such emerging target is Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in the hydrolysis of oxidized low-density lipoproteins, leading to the production of pro-inflammatory mediators.[5][6] SB-435495 is a potent and selective inhibitor of Lp-PLA2.[7][8][9] This guide will compare the preclinical efficacy of SB-435495 with VEGF neutralization in a diabetic retinopathy model.
Mechanism of Action
SB-435495: Inhibition of the Lp-PLA2 Pathway
SB-435495 acts by inhibiting the enzymatic activity of Lp-PLA2.[7][8][9] In the context of diabetic retinopathy, Lp-PLA2 is implicated in the breakdown of the blood-retinal barrier (BRB).[5][6][10] The inhibition of Lp-PLA2 by SB-435495 is hypothesized to reduce retinal vascular leakage by preventing the generation of pro-inflammatory lysophosphatidylcholine (B164491) (LPC) and other lipid mediators. Interestingly, the downstream effects of Lp-PLA2 inhibition appear to converge on the VEGF signaling pathway, as LPC-induced permeability has been shown to require VEGF receptor 2 (VEGFR2) signaling.[5][6]
VEGF Neutralization
Anti-VEGF therapies, such as bevacizumab, ranibizumab, and aflibercept, directly bind to and neutralize VEGF-A.[1][2] This prevents VEGF from binding to its receptors (VEGFR1 and VEGFR2) on endothelial cells, thereby inhibiting downstream signaling cascades that lead to increased vascular permeability, proliferation, and migration of endothelial cells, and ultimately, angiogenesis.[1]
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study directly compared the efficacy of systemic SB-435495 to intravitreal VEGF neutralization in a streptozotocin-induced diabetic rat model. The primary endpoint was the assessment of blood-retinal barrier breakdown, a critical feature of diabetic retinopathy.
Quantitative Data Summary
| Treatment Group | Retinal Vasopermeability (µL·g⁻¹·h⁻¹) | Percentage Reduction vs. Diabetic Control | Statistical Significance (p-value) |
| Non-diabetic Control | 2.291 | - | - |
| Diabetic + Placebo | 4.160 | 0% | - |
| Diabetic + SB-435495 (10 mg/kg) | Significantly reduced vs. Diabetic + Placebo | Comparable to 1.0 mg/mL anti-VEGF | < 0.002[6] |
| Diabetic + Anti-VEGF (1.0 mg/mL) | Significantly reduced vs. Diabetic + Placebo | Comparable to 10 mg/kg SB-435495 | < 0.05 |
| Diabetic + SB-435495 (5 mg/kg) + Anti-VEGF (0.5 mg/mL) | Significant reduction compared to suboptimal monotherapies | Additive effect observed | < 0.05 |
Data extracted from Canning et al., 2016.[6][11]
Experimental Protocols
A detailed methodology for the key comparative experiment is provided below:
Animal Model:
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 65 mg/kg.[10]
Treatment Regimens:
-
SB-435495 Administration: Daily intraperitoneal injections of SB-435495 at a dose of 10 mg/kg for 28 days, starting 4 weeks after the induction of diabetes.[6][7][8][11]
-
VEGF Neutralization: A single 1 µL intravitreal injection of a rat-specific VEGF neutralizing antibody at a concentration of 1.0 mg/mL, administered 26 days after the start of the diabetic period.[11]
-
Combination Therapy: Daily intraperitoneal injections of a suboptimal dose of SB-435495 (5 mg/kg) for 28 days combined with a single intravitreal injection of a suboptimal dose of anti-VEGF antibody (0.5 mg/mL) on day 26.[11]
Efficacy Assessment:
-
Measurement of Retinal Vasopermeability: Quantification of Evans blue dye extravasation into the retina.[6] This technique measures the leakage of albumin-bound dye from blood vessels into the retinal tissue, providing a quantitative measure of blood-retinal barrier breakdown.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: The Lp-PLA2 signaling pathway and the inhibitory action of SB-435495.
Caption: The VEGF signaling pathway and the neutralizing action of anti-VEGF therapies.
Caption: Experimental workflow for the comparative study of SB-435495 and anti-VEGF.
Discussion and Future Perspectives
The preclinical data suggests that systemic inhibition of Lp-PLA2 with SB-435495 is as effective as intravitreal VEGF neutralization in reducing diabetes-induced retinal vasopermeability in a rat model.[5][6] This finding is significant as it presents a potential alternative or complementary therapeutic strategy to the current standard of care.
The additive effect observed with the combination of suboptimal doses of SB-435495 and anti-VEGF antibody is particularly noteworthy.[6][11] This suggests that targeting both the Lp-PLA2 and VEGF pathways simultaneously could offer a synergistic benefit, potentially allowing for lower doses of each agent and reducing the risk of side effects.
While anti-VEGF therapies have revolutionized the treatment of diabetic retinopathy, they are not without limitations, including the need for repeated intravitreal injections and the presence of non-responders.[4] An orally active agent like SB-435495 could offer a less invasive treatment modality.[7][8][9]
Further research is warranted to fully elucidate the role of the Lp-PLA2 pathway in the pathogenesis of diabetic retinopathy and to evaluate the long-term safety and efficacy of SB-435495 in larger animal models and eventually in human clinical trials. The convergence of the Lp-PLA2 and VEGF pathways at the level of VEGFR2 signaling also opens up new avenues for understanding the complex interplay of inflammatory and angiogenic factors in this disease.[5][6]
Conclusion
The inhibition of Lp-PLA2 by SB-435495 represents a promising novel therapeutic approach for diabetic retinopathy. Preclinical evidence demonstrates its comparable efficacy to VEGF neutralization in reducing retinal vascular leakage and suggests a potential for additive benefits when used in combination. This positions Lp-PLA2 inhibition as a valuable area for further investigation in the quest for more effective and less burdensome treatments for patients with diabetic retinopathy.
References
- 1. Efficacy and safety of intravitreal anti-VEGF therapy in diabetic retinopathy: what we have learned and what should we learn further? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Advances in the Treatment of Diabetic Retinopathy with Anti-VEGF Therapy | International Journal of Medical Science and Clinical Research Studies [ijmscr.ijpbms.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced In Vivo Profile of SB-480848 (Darapladib) Over SB-435495 for Lp-PLA2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
SB-480848 (darapladib) has been identified as a clinical candidate with a superior in vivo profile compared to its predecessor, SB-435495.[1][2] Both compounds are potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis. This guide provides a detailed comparison of their in vivo efficacy, supported by available experimental data, and outlines the methodologies for key experiments in the field.
Quantitative Data Summary
While direct head-to-head in vivo comparative studies are not extensively detailed in publicly available literature, the selection of SB-480848 for clinical development was based on its enhanced in vivo and in vitro characteristics over SB-435495.[1][2] The following tables summarize the available in vivo data for each compound from various preclinical studies.
Table 1: In Vivo Efficacy of SB-480848 (Darapladib)
| Animal Model | Dosage | Route of Administration | Duration of Treatment | Key Findings |
| Diabetic/Hypercholesterolemic Pigs | 10 mg/kg/day | Oral | 24 weeks | Reduced plasma Lp-PLA2 activity by 89%; decreased plaque and necrotic core areas.[3] |
| ApoE-deficient Mice | 50 mg/kg/day | Oral (p.o.) | 6 weeks | Inhibited plasma Lp-PLA2 activity by >60%; reduced atherosclerotic plaque formation and inflammation.[4] |
| LDLR-deficient Mice | 50 mg/kg/day | Oral (p.o.) | 6 weeks | Significantly inhibited serum Lp-PLA2 activity. |
| Hyperlipidemic Rabbits | 10 mg/kg | Oral | 24 hours | Serum Lp-PLA2 activity was reduced by over 60%. |
| Hyperlipidemic Rabbits | 30 mg/kg | Oral | 2 hours | A remarkable 95% reduction in Lp-PLA2 activity within atherosclerotic plaques. |
Table 2: In Vivo Efficacy of SB-435495
| Animal Model | Dosage | Route of Administration | Duration of Treatment | Key Findings |
| Streptozotocin-diabetic Brown Norway Rats | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Effectively suppressed blood-retinal barrier breakdown. |
Experimental Protocols
In Vivo Efficacy in a Murine Model of Atherosclerosis
Objective: To evaluate the effect of an Lp-PLA2 inhibitor on the development of atherosclerotic plaques in a genetically modified mouse model.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or Low-density lipoprotein receptor-deficient (LDLR-/-) mice.
Methodology:
-
Induction of Atherosclerosis: Mice are fed a high-fat "Western" diet for a specified period (e.g., 17 weeks) to induce the development of atherosclerotic lesions.
-
Compound Administration: The Lp-PLA2 inhibitor (e.g., darapladib) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium in sterile water) and administered daily via oral gavage at a specific dose (e.g., 50 mg/kg/day) for a defined treatment period (e.g., 6 weeks). A control group receives the vehicle only.[4]
-
Blood Sample Collection: Blood samples are collected at baseline and at the end of the treatment period to measure plasma Lp-PLA2 activity and inflammatory biomarkers.
-
Tissue Harvesting and Analysis: At the end of the study, mice are euthanized, and the aortas are dissected.
-
Quantification of Atherosclerosis: The extent of atherosclerotic lesions in the aorta is quantified using techniques such as en face analysis after Oil Red O staining. The size of the necrotic core in the aortic root can be determined by histological analysis.[4]
Measurement of Plasma Lp-PLA2 Activity
Objective: To determine the pharmacodynamic effect of an Lp-PLA2 inhibitor by measuring the enzymatic activity in plasma.
Methodology:
-
Sample Preparation: Blood is collected from the animals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Assay Principle: A colorimetric or fluorometric enzymatic assay is used. The assay typically employs a synthetic substrate that is hydrolyzed by Lp-PLA2 to produce a detectable product.[5][6]
-
Procedure:
-
Plasma samples are incubated with the substrate in a microplate.
-
The rate of product formation is measured over time using a microplate reader at the appropriate wavelength.
-
The Lp-PLA2 activity is calculated based on the rate of the reaction and is typically expressed in units of nmol/min/mL.[7]
-
-
Inhibition Calculation: The percentage of Lp-PLA2 inhibition in the treated group is calculated relative to the vehicle-treated control group.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the Lp-PLA2 signaling pathway in atherosclerosis and a typical experimental workflow for evaluating an inhibitor.
References
- 1. The identification of clinical candidate SB-480848: a potent inhibitor of lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 5. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 6. sjkglobalkc.com [sjkglobalkc.com]
- 7. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SB-435495 Ditartrate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information
The proper disposal of any chemical, including SB-435495 ditartrate, is a critical component of laboratory safety and environmental responsibility. The following procedures are designed to provide a clear, step-by-step approach to managing this compound as waste.
Hazard Identification and Assessment
Without a specific SDS, a conservative approach to hazard assessment is necessary. While some tartrate salts are not classified as hazardous, others, like nicotine (B1678760) ditartrate, are highly toxic.[1] The first step is to determine if the waste is hazardous. This can be influenced by several factors:
-
Toxicity: The inherent toxicity of SB-435495 itself is a primary consideration.
-
Corrosivity: The pH of aqueous solutions of the ditartrate salt can determine if it is a corrosive hazardous waste.[2] A pH of ≤ 2 or ≥ 12.5 would classify it as such.[2]
-
Reactivity: Assess its potential to react with other substances.
-
Ignitability: Determine if the substance is flammable.
Given the lack of specific data for this compound, it is prudent to handle it as a hazardous chemical waste unless confirmed otherwise by your institution's EHS department.
Quantitative Data Summary
For general laboratory chemical waste, the following table outlines common hazard classifications. The specific values for this compound should be determined through experimental testing or by consulting a specific SDS if one becomes available.
| Hazard Classification | EPA Waste Code | Typical pH Range | Disposal Consideration |
| Corrosive (Acidic) | D002 | ≤ 2 | Neutralization may be required before disposal.[2] |
| Corrosive (Basic) | D002 | ≥ 12.5 | Neutralization may be required before disposal.[2] |
| Toxic | Varies | Not Applicable | Must be disposed of through a licensed hazardous waste contractor. |
| Reactive | Varies | Not Applicable | Requires specialized handling and disposal. |
| Ignitable | Varies | Not Applicable | Must be handled as flammable waste. |
Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and a thorough hazard assessment.
Step 1: Waste Identification and Segregation
-
Labeling: All containers with this compound waste must be clearly labeled with the chemical name, concentration, and associated hazards.[3]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.[4] Keep solid and liquid waste in separate, appropriate containers.[4]
Step 2: Handling and Storage of Waste
-
Containers: Use chemical-resistant containers that are in good condition and have tightly sealing lids.[3][4]
-
Storage Area: Designate a specific, well-ventilated area for hazardous waste storage.[5] Incompatible materials should be stored separately.[3]
Step 3: Disposal of Solid this compound Waste
-
Solid waste should be collected in a designated, labeled container.
-
It is recommended to dispose of solid this compound waste through your institution's hazardous waste management program.[5][6] Do not dispose of it in the regular trash.[2]
Step 4: Disposal of Aqueous Solutions of this compound
-
Small Quantities: For very small quantities of dilute, non-hazardous aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, but this requires verification with your local EHS and wastewater authority.[7][8]
-
Neutralization: If the solution is determined to be corrosive (acidic or basic), it may require neutralization prior to disposal.[2]
-
Protocol for Neutralization:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water.[2]
-
Slowly add a dilute acid (e.g., hydrochloric acid) or a dilute base (e.g., sodium hydroxide) to the solution while stirring.[2]
-
Continuously monitor the pH using a calibrated pH meter or pH paper.[2]
-
Adjust the pH to a neutral range, typically between 6.0 and 9.0, as required by local wastewater regulations.[2]
-
Once neutralized, the solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part neutralized solution), pending approval from your EHS department.[2]
-
-
Step 5: Arranging for Waste Pickup
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for your this compound waste.[5][6]
-
Ensure all containers are properly labeled and sealed before pickup.
Experimental Protocols
Protocol for pH Determination of Aqueous this compound Solution:
-
Preparation: In a well-ventilated area, prepare a representative sample of the aqueous waste solution.
-
Calibration: Calibrate a pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Measurement: Immerse the calibrated pH electrode in the waste solution and record the stable pH reading.
-
Interpretation: If the pH is ≤ 2 or ≥ 12.5, the solution is considered corrosive hazardous waste.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
